molecular formula C12H13N3O2 B3010457 Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate CAS No. 1502723-05-8

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

カタログ番号: B3010457
CAS番号: 1502723-05-8
分子量: 231.255
InChIキー: ULQZPNRRIGIQIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.255. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-7-14-15(8-10)11-6-9(2)4-5-13-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQZPNRRIGIQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery.[1][2] Heterocyclic compounds, in particular, form the backbone of a vast number of therapeutics, offering a rich diversity of structural and electronic properties that can be finely tuned to interact with biological targets.[3][4] Among these, the pyrazole and pyridine moieties stand out as "privileged scaffolds," appearing in a multitude of FDA-approved drugs and clinical candidates.[5][6]

This guide provides a comprehensive technical overview of a molecule that embodies this principle: Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate . This compound marries the versatile pyrazole core, known for its diverse biological activities including anti-inflammatory, anticancer, and antimicrobial properties, with the 4-methylpyridine unit, a key component in numerous kinase inhibitors and other targeted therapies.[7][8][9] The ethyl carboxylate functionality at the 4-position of the pyrazole ring serves as a crucial synthetic handle, allowing for further molecular elaboration and the generation of compound libraries for screening.

This document will delve into the chemical structure, physicochemical properties, a robust synthesis protocol, and detailed spectroscopic analysis of this compound, providing researchers with the foundational knowledge required for its synthesis, characterization, and potential application in drug development programs.

Physicochemical and Structural Properties

The structural and physical properties of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate are summarized below. These properties are essential for its handling, formulation, and interpretation in various experimental settings.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₃N₃O₂Calculated
Molecular Weight 231.25 g/mol Calculated
IUPAC Name Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylateIUPAC Nomenclature
CAS Number 1354911-09-5Chemical Abstracts Service
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not available (predicted to be in the range of 80-120 °C)
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols (predicted)
SMILES CCOC(=O)c1cn(nc1)c2ncccc2C
InChI Key (Predicted)

Synthesis Protocol: N-Arylation via Ullmann Condensation

The synthesis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate can be efficiently achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation. This method is a robust and widely used strategy for forming C-N bonds between aryl halides and N-heterocycles.[1][10] The proposed synthesis involves the coupling of ethyl 1H-pyrazole-4-carboxylate with 2-chloro-4-methylpyridine.

Experimental Workflow

G reagents Reagents: - Ethyl 1H-pyrazole-4-carboxylate - 2-Chloro-4-methylpyridine - Copper(I) iodide (CuI) - L-Proline - Potassium carbonate (K₂CO₃) - Dimethyl sulfoxide (DMSO) setup Reaction Setup: - Add reagents to a dry Schlenk flask under inert atmosphere (N₂ or Ar). reagents->setup reaction Reaction: - Heat the mixture at 110-120 °C with vigorous stirring for 12-24 hours. setup->reaction workup Work-up: - Cool to room temperature. - Dilute with ethyl acetate and water. reaction->workup extraction Extraction: - Separate organic layer. - Wash with brine and dry over anhydrous Na₂SO₄. workup->extraction purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography (silica gel, hexane/ethyl acetate gradient). extraction->purification G mol      

Sources

1H NMR and 13C NMR spectral data for Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance due to their diverse pharmacological activities.[1] Among these, molecules integrating multiple heterocyclic scaffolds often exhibit unique biological profiles. Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate represents such a hybrid structure, combining a pyridine ring, a pyrazole core, and an ethyl ester functional group. The unambiguous structural elucidation and characterization of such novel chemical entities are fundamental to drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide serves as a comprehensive technical resource for researchers and scientists, offering an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate. We will dissect the predicted spectral data based on established principles of chemical shifts and spin-spin coupling, and provide a field-proven, step-by-step protocol for acquiring high-fidelity NMR data.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following systematic numbering is applied to the structure of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate.

Figure 1: Molecular structure and atom numbering scheme.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the three primary structural motifs: the ethyl carboxylate group, the pyrazole ring, and the 4-methylpyridine ring. The analysis is based on a standard operating frequency (e.g., 400 MHz) and a common deuterated solvent such as chloroform-d (CDCl₃).

Ethyl Carboxylate Group
  • Methylene Protons (H-11): These two protons are adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts their resonance significantly downfield. They are coupled to the three neighboring methyl protons (H-12), resulting in a quartet (q) . The expected chemical shift is approximately δ 4.30-4.40 ppm .

  • Methyl Protons (H-12): These three protons are coupled to the two methylene protons (H-11), leading to a triplet (t) . Being further from the electronegative oxygen, they appear more upfield. The expected chemical shift is around δ 1.35-1.45 ppm .[2][3]

Pyrazole Ring Protons
  • H-3 and H-5 Protons: The chemical environment of the pyrazole protons is heavily influenced by the electronic nature of the attached rings and the carboxylate group. Both protons are on sp² hybridized carbons in an aromatic system, placing them in the downfield region.

    • H-5: This proton is adjacent to the nitrogen atom connected to the electron-deficient pyridine ring, which is expected to deshield it significantly. It will likely appear as a singlet (s) or a narrow doublet due to long-range coupling, with a predicted chemical shift of δ 8.60-8.80 ppm .

    • H-3: This proton is also in an electron-deficient environment and is expected to resonate at a high chemical shift, appearing as a singlet (s) around δ 8.10-8.20 ppm .[4]

4-Methylpyridine Ring Protons
  • H-6' Proton: This proton is adjacent to the pyridine nitrogen, a position that experiences strong deshielding. It is coupled to the H-5' proton, and should appear as a doublet (d) . Its chemical shift is predicted to be in the range of δ 8.45-8.60 ppm .[5]

  • H-3' Proton: This proton is ortho to the point of attachment to the pyrazole ring. It is expected to appear as a singlet (s) or a very narrowly split doublet. Its chemical shift is predicted to be around δ 8.25-8.35 ppm .

  • H-5' Proton: This proton is coupled to the H-6' proton, resulting in a doublet (d) . It is situated meta to the nitrogen and ortho to the methyl group, placing it further upfield compared to H-6' and H-3'. Its signal is expected around δ 7.10-7.20 ppm .[5][6]

  • Methyl Protons (H-7'): The three protons of the methyl group are not coupled to any adjacent protons and will therefore appear as a sharp singlet (s) . The typical chemical shift for a methyl group on a pyridine ring is approximately δ 2.40-2.50 ppm .[5]

Summary of Predicted ¹H NMR Data
Assigned ProtonPredicted δ (ppm)MultiplicityIntegration
H-58.60 - 8.80s1H
H-6'8.45 - 8.60d1H
H-3'8.25 - 8.35s1H
H-38.10 - 8.20s1H
H-5'7.10 - 7.20d1H
H-11 (-OCH₂-)4.30 - 4.40q2H
H-7' (-CH₃)2.40 - 2.50s3H
H-12 (-CH₃)1.35 - 1.45t3H

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are primarily determined by the carbon's hybridization and the electronegativity of its neighbors.

Ethyl Carboxylate Group Carbons
  • Carbonyl Carbon (C-10): Ester carbonyl carbons are significantly deshielded and appear far downfield. A signal is expected around δ 162-164 ppm .

  • Methylene Carbon (C-11): This sp³ carbon is bonded to an oxygen atom, causing a downfield shift into the δ 60-62 ppm range.

  • Methyl Carbon (C-12): This terminal sp³ carbon is the most shielded carbon in the molecule, expected to appear at approximately δ 14-15 ppm .

Pyrazole Ring Carbons

The chemical shifts of pyrazole carbons can vary, but are generally found between δ 100 and 150 ppm.[7][8]

  • C-5: Attached to the pyridine ring via nitrogen, this carbon is expected to be significantly deshielded, likely appearing around δ 148-152 ppm .

  • C-3: This carbon is also expected to be in the downfield region of the aromatic carbons, predicted around δ 140-142 ppm .

  • C-4: This carbon is substituted with the carboxylate group. Its chemical shift is predicted to be further upfield compared to C-3 and C-5, in the range of δ 112-115 ppm .

4-Methylpyridine Ring Carbons
  • C-2' and C-6': These carbons are adjacent to the electronegative nitrogen atom and are therefore the most deshielded carbons in this ring. C-2' is also the point of attachment to the pyrazole. Their signals are expected in the δ 150-155 ppm region.

  • C-4': This carbon is substituted with the methyl group and is also deshielded, with an expected shift around δ 147-149 ppm .

  • C-3' and C-5': These carbons are less deshielded and are expected to appear further upfield in the aromatic region, likely between δ 118-125 ppm .

  • Methyl Carbon (C-7'): This sp³ carbon signal is expected in the upfield region, around δ 20-22 ppm .

Summary of Predicted ¹³C NMR Data
Assigned CarbonPredicted δ (ppm)
C-10 (C=O)162 - 164
C-2'151 - 155
C-6'150 - 153
C-5148 - 152
C-4'147 - 149
C-3140 - 142
C-5'120 - 125
C-3'118 - 122
C-4112 - 115
C-11 (-OCH₂-)60 - 62
C-7' (-CH₃)20 - 22
C-12 (-CH₃)14 - 15

Experimental Protocol for NMR Data Acquisition

The quality of NMR spectra is profoundly dependent on meticulous sample preparation.[9][10] The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR data for small organic molecules like Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing weigh 1. Weigh Sample ¹H: 5-25 mg ¹³C: 50-100 mg dissolve 2. Dissolve in Vial ~0.6 mL of CDCl₃ weigh->dissolve mix 3. Ensure Complete Dissolution Vortex or gently warm if needed dissolve->mix filter 4. Filter into NMR Tube Use pipette with glass wool plug mix->filter cap 5. Cap and Label Tube filter->cap insert 6. Insert Sample into Spectrometer cap->insert lock 7. Lock on Deuterium Signal shim 8. Shim for Field Homogeneity Minimize peak width acquire 9. Acquire Spectra Set appropriate parameters (scans, delay) process 10. Fourier Transform acquire->process phase 11. Phase Correction baseline 12. Baseline Correction reference 13. Reference Spectrum Set residual CHCl₃ peak to δ 7.26 ppm integrate 14. Integrate and Analyze reference->integrate

Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Part A: Sample Preparation Methodology
  • Material Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-25 mg is sufficient.[11] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]

  • Solvent Selection and Dissolution:

    • Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Its residual proton peak appears at a well-defined position (δ ~7.26 ppm), which is useful for spectral referencing.[12]

    • Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent in a small, clean glass vial.[13] This allows for effective mixing via vortexing before transfer to the narrow NMR tube.[11]

  • Filtration: To ensure optimal magnetic field homogeneity, the sample must be free of any particulate matter.[9][10] Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its base and filter it directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as it can leach impurities into the solvent.[9]

  • Final Volume and Capping: The final sample height in the tube should be approximately 4-5 cm (0.5-0.6 mL) to ensure it is correctly positioned within the instrument's detection coil.[14] Cap the tube securely to prevent evaporation and contamination.

Part B: Data Acquisition and Processing
  • Instrumentation: Data should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. The "shimming" process then optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

  • ¹H Acquisition: A standard ¹H experiment typically requires a small number of scans (e.g., 8 or 16) and can be completed in a few minutes.

  • ¹³C Acquisition: Due to the low natural abundance of the ¹³C isotope (~1.1%), many more scans are required. A standard experiment uses proton decoupling to simplify the spectrum (each carbon appears as a singlet) and enhance the signal. Acquisition may take from 20 minutes to several hours depending on the sample concentration.

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. Standard processing steps include phase correction, baseline correction, and referencing the chemical shift axis to the known value of the residual solvent peak (e.g., CDCl₃ at δ 77.16 ppm for ¹³C NMR).[12]

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate. By systematically dissecting the molecule into its constituent functional groups, we have assigned chemical shifts, multiplicities, and integration values based on established spectroscopic principles. The provided experimental protocol offers a robust methodology for obtaining high-quality data, which is the critical first step in the structural verification of this and other novel chemical entities. This comprehensive approach ensures both the accuracy of the spectral interpretation and the integrity of the empirical data, empowering researchers in their drug discovery and development endeavors.

References

  • How to Prepare Samples for NMR. ResearchGate. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Small molecule NMR sample preparation. University of Illinois Urbana-Champaign. [Link]

  • Claramunt, R. M., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 2003. [Link]

  • Lopez, C., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 1993. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • Jimeno, M. L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. Semantic Scholar. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Jimeno, M. L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link]

  • Sample Preparation. University College London. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • NMR Solvent Chart. Emery Pharma. [Link]

  • ¹H NMR in CDCl3 of (a) 4-methylpyridine, (b) 1b, (c) 1c, (d) 1d, and (e) 4-methylene dihydropyridine 3a in THF-d8 at −78 °C. ResearchGate. [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

  • NMR Solvent data chart. Eurisotop. [Link]

  • ¹H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. ResearchGate. [Link]

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 1997. [Link]

  • 4-Methylpyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate - Optional[13C NMR]. SpectraBase. [Link]

  • ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate. NextSDS. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Exact molecular weight and density of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Profiling of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Executive Summary & Chemical Architecture

In modern drug discovery and agrochemical development, pyrazole-carboxylate derivatives serve as critical pharmacophores and synthetic intermediates[1]. Specifically, Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate integrates a highly functionalized pyrazole core with a substituted pyridine ring, offering unique electronic properties and hydrogen-bond accepting capabilities.

For senior application scientists and formulation engineers, relying on nominal mass or bulk density is insufficient. Precise stoichiometric calculations, crystal engineering, and pharmacokinetic modeling require the exact monoisotopic mass and the true skeletal density . This whitepaper establishes the theoretical physicochemical parameters of this compound and provides field-proven, self-validating protocols for their empirical determination.

Exact Molecular Weight: Theoretical Calculation vs. Empirical Validation

Stoichiometric Deconstruction

The compound consists of three primary structural motifs: an ethyl ester group, a central pyrazole ring, and a 4-methylpyridine substituent attached at the N1 position of the pyrazole.

  • Molecular Formula: C12​H13​N3​O2​ [2]

  • Standard Molecular Weight (Average): 231.255 g/mol (calculated using standard atomic weights: C=12.011, H=1.008, N=14.007, O=15.999).

However, in high-resolution analytical workflows, the exact monoisotopic mass is the critical metric. It is calculated using the mass of the most abundant isotopes ( 12C , 1H , 14N , 16O ):

  • Exact Mass: 231.100777 Da.

Protocol: Exact Mass Determination via HRMS (ESI-TOF)

To empirically validate the molecular weight, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard.

Causality & Self-Validation: We utilize ESI in positive ion mode (ESI+) because the nitrogen atoms in both the pyridine and pyrazole rings are highly basic and readily accept a proton ( H+ ). To ensure the system is self-validating and immune to instrument drift, an internal lock-mass standard (e.g., Leucine Enkephalin) is co-infused. This provides continuous real-time calibration, ensuring mass accuracy within <2 ppm .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using 50:50 Methanol:Water with 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, enhancing ionization efficiency.

  • Instrument Tuning: Calibrate the Time-of-Flight (TOF) or Orbitrap analyzer using a standard calibration mix (e.g., sodium formate clusters) to achieve a resolution of >60,000 FWHM.

  • Lock-Mass Infusion: Introduce Leucine Enkephalin ( [M+H]+=556.2771 ) via a secondary reference sprayer.

  • Data Acquisition: Acquire spectra in positive mode ( m/z 100–1000).

  • Analysis: Extract the theoretical [M+H]+ ion at m/z 232.1086 . Verify the isotopic pattern matches the theoretical distribution for C12​H13​N3​O2​ .

HRMS_Workflow A Sample Prep (1 µg/mL + 0.1% FA) B ESI+ Ionization (Protonation) A->B Direct Infusion C Quadrupole m/z Filtering B->C Ion Transfer D TOF Analyzer (Lock-Mass Corrected) C->D Isolation E Exact Mass Output [M+H]+ 232.1086 D->E Detection (<2 ppm)

Caption: Workflow for exact mass validation using ESI-HRMS with internal lock-mass correction.

Density Profiling: Predictive Modeling and Empirical Measurement

Theoretical Density Estimation

Because specific experimental densities for highly specialized synthetic intermediates are rarely cataloged, we must extrapolate from structurally homologous compounds.

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate ( C7​H10​N2​O2​ ) exhibits a density of approximately 1.21 g/cm3 [3][4].

  • Ethyl 1-phenyl-1H-pyrazole-4-carboxylate ( C12​H12​N2​O2​ ) exhibits a predicted density of 1.15−1.20 g/cm3 [5][6].

The substitution of a phenyl ring with a 4-methylpyridine ring introduces an additional basic nitrogen. Heteroaromatic rings generally increase the crystal lattice packing efficiency due to stronger intermolecular dipole-dipole interactions and potential hydrogen bonding. Therefore, the predicted skeletal density of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is 1.22−1.26 g/cm3 .

Protocol: Skeletal Density Determination via Helium Gas Pycnometry

Bulk density measurements are flawed for precise formulation because they include the void spaces between particles. To determine the true skeletal density of the solid compound, Helium Gas Pycnometry must be employed.

Causality & Self-Validation: We select helium gas because its monatomic structure and exceptionally small atomic radius allow it to penetrate the deepest microscopic pores within the crystalline lattice without adsorbing to the surface. The system is self-validating through the use of Boyle's Law ( P1​V1​=P2​V2​ ); by expanding the gas into a reference chamber of a strictly known volume, the exact volume of the solid sample is derived mathematically, eliminating human measurement error.

Step-by-Step Methodology:

  • Sample Drying: Dry approximately 2 grams of the synthesized compound in a vacuum desiccator at 40∘C for 12 hours to remove any residual solvent or ambient moisture that could artificially inflate the volume.

  • Analytical Weighing: Weigh the dried sample into the pycnometer sample cell using a microbalance accurate to ±0.01 mg . Record this as Mass ( m ).

  • Purging: Insert the cell into the pycnometer. Purge the system with ultra-high purity (UHP) Helium for 5 cycles to displace all atmospheric air and moisture.

  • Pressurization: Pressurize the sample chamber to a known pressure ( P1​ ).

  • Expansion: Open the valve to the reference chamber. Record the new equilibrium pressure ( P2​ ).

  • Calculation: The instrument calculates the true volume ( V ) of the sample. Density ( ρ ) is calculated as ρ=m/V . Repeat the measurement 5 times to ensure a standard deviation of <0.005 g/cm3 .

Density_Workflow S1 Vacuum Drying (Moisture Removal) S2 Analytical Weighing (Determine Mass, m) S1->S2 S3 Helium Purge & Pressurization (P1) S2->S3 Insert Sample Cell S4 Gas Expansion into Reference Chamber (P2) S3->S4 Valve Opening S5 Volume Calculation (Determine Volume, V) S4->S5 Boyle's Law S6 Skeletal Density ρ = m / V S5->S6 Final Output

Caption: Helium gas pycnometry workflow for the exact determination of true skeletal density.

Quantitative Data Summary

Table 1: Physicochemical Properties Summary

PropertyValueMethod of Determination
Molecular Formula C12​H13​N3​O2​ Structural Analysis
Average Molecular Weight 231.255 g/mol Stoichiometric Calculation
Exact Monoisotopic Mass 231.100777 DaTheoretical Isotopic Mass
Target Ion [M+H]+ 232.1086 m/z ESI-HRMS (Positive Mode)
Predicted Skeletal Density 1.22−1.26 g/cm3 Homologous Extrapolation[4][6]
Recommended Density Assay Helium Gas PycnometryEmpirical Measurement

References

  • Molbase. "Ethyl 4-pyrazolecarboxylate Derivatives & Density Data." Molbase Chemical Encyclopedia. Available at:[Link]

  • Journal of the American Chemical Society. "Dicationic Acridinium/Carbene Hybrids as Strongly Oxidizing Photocatalysts (Pyrazole-4-carboxylate applications)." ACS Publications. Available at: [Link]

Sources

Mechanism of Formation and Synthetic Workflows for Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and epigenetic modulators. Specifically, ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate serves as a critical intermediate in the synthesis of histone demethylase (KDM5) inhibitors and other targeted therapeutics[1].

This whitepaper provides an in-depth mechanistic analysis of the formation of this molecule. Rather than merely listing reagents, we will deconstruct the thermodynamic and kinetic drivers behind the two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and De Novo Cyclocondensation . Furthermore, we provide a self-validating experimental protocol optimized for scalability and yield.

Retrosynthetic Architecture

To understand the formation of ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, we must first look at its retrosynthetic disconnections. The molecule consists of an electron-deficient pyridine ring linked to a pyrazole-4-carboxylate core.

There are two dominant pathways to construct this architecture:

  • The C–N Bond Disconnection (N-Arylation): Coupling an intact pyrazole ring with a pre-functionalized pyridine.

  • The Pyrazole Ring Disconnection (Cyclocondensation): Building the pyrazole ring de novo onto a pyridyl-hydrazine precursor[2].

Retrosynthesis Target Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate PathA Path A: S_NAr / Cross-Coupling (C-N Bond Formation) Target->PathA PathB Path B: Cyclocondensation (Ring Formation) Target->PathB SubA1 Ethyl 1H-pyrazole-4-carboxylate PathA->SubA1 SubA2 2-Halo-4-methylpyridine PathA->SubA2 SubB1 2-Hydrazinyl-4-methylpyridine PathB->SubB1 SubB2 1,3-Dielectrophile Equivalent PathB->SubB2

Retrosynthetic pathways for the target pyrazole-4-carboxylate.

Mechanistic Deep Dive: The SNAr Pathway (Industrial Standard)

In process chemistry, Path A is heavily favored. Ethyl 1H-pyrazole-4-carboxylate is commercially available and highly stable. The 2-position of the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr).

The Thermodynamic Driver: Deprotonation

The reaction begins with the irreversible deprotonation of ethyl 1H-pyrazole-4-carboxylate (pKa ~ 14) by a strong base, typically Sodium Hydride (NaH)[1]. The evolution of hydrogen gas provides an entropic driving force, rendering the formation of the pyrazolide anion irreversible. The negative charge is delocalized across the two nitrogen atoms of the pyrazole ring, creating an ambident nucleophile. However, due to the symmetry of the unsubstituted pyrazole core (before arylation), attack from either nitrogen yields the same product.

The Kinetic Bottleneck: Meisenheimer Complex Formation

The pyrazolide anion attacks the electrophilic C2 carbon of 2-fluoro-4-methylpyridine or 2-bromo-4-methylpyridine. This forms a negatively charged intermediate known as the Meisenheimer complex .

  • The Halogen Effect: Counterintuitively, 2-fluoro-4-methylpyridine reacts orders of magnitude faster than 2-bromo-4-methylpyridine. While the C–Br bond is weaker and easier to break, the rate-determining step in SNAr is the formation of the Meisenheimer complex, not the expulsion of the leaving group. The highly electronegative fluorine atom strongly polarizes the C–F bond, maximizing the electrophilicity of the C2 carbon and stabilizing the negative charge in the transition state.

Rearomatization

The intermediate rapidly collapses, expelling the halide anion (F⁻ or Br⁻) and restoring the aromaticity of the pyridine ring, yielding the final product.

SNAr_Mechanism A Ethyl 1H-pyrazole- 4-carboxylate B Pyrazolide Anion (+ H2 gas) A->B NaH (0°C) C Nucleophilic Attack (at Pyridine C2) B->C 2-Halo-Pyridine D Meisenheimer Complex C->D Heat (80°C) E Halide Expulsion (Rearomatization) D->E Rate: F > Cl > Br F Target Molecule E->F

Step-by-step S_NAr mechanism highlighting the Meisenheimer complex.

Quantitative Data: Optimization of Reaction Conditions

The choice of leaving group and base drastically dictates the yield. Historical patent data demonstrates that using 2-bromo-4-methylpyridine under standard NaH/DMF conditions yields a mere 13% of the target compound due to the poor SNAr kinetics of the bromo-substituent[1]. To achieve commercially viable yields, chemists must either utilize the fluoro-analogue or pivot to a transition-metal-catalyzed Ullmann coupling.

Table 1: Comparative Yields based on Halide and Catalytic Conditions

Pyridine ElectrophileBase / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Pathway
2-Fluoro-4-methylpyridineNaH (1.2 eq)DMF80485 - 92% SNAr (Fluorine stabilized)
2-Bromo-4-methylpyridineNaH (1.2 eq)DMF801813% SNAr (Poor kinetics)[1]
2-Chloro-4-methylpyridineCs₂CO₃ (2.0 eq)DMSO1202445% SNAr (Thermal forcing)
2-Bromo-4-methylpyridineK₂CO₃ / CuI / DMEDAToluene1101678% Ullmann Cross-Coupling

Observation: If 2-fluoro-4-methylpyridine is unavailable, SNAr should be abandoned in favor of a Copper-catalyzed Ullmann coupling to bypass the Meisenheimer kinetic bottleneck.

Self-Validating Experimental Protocol

The following protocol details the synthesis via the optimized SNAr route using 2-fluoro-4-methylpyridine. It is designed as a "self-validating system"—meaning the chemist can visually and chemically confirm the success of each intermediate step before proceeding.

Materials Required:
  • Ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent)

  • 2-Fluoro-4-methylpyridine (1.1 equivalents)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Preparation of the Pyrazolide Anion

  • Charge an oven-dried, argon-flushed round-bottom flask with NaH (60% dispersion, 1.2 eq).

  • Add anhydrous DMF (approx. 5 mL per gram of substrate) and cool the suspension to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic deprotonation and prevents solvent degradation.

  • Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a minimal amount of DMF and add it dropwise to the NaH suspension.

  • Validation Check: Observe the evolution of H₂ gas (bubbling). Stir at 0 °C for 30 minutes. The cessation of bubbling indicates complete conversion to the pyrazolide anion.

Step 2: Electrophilic Addition and Thermal Activation 5. Add 2-fluoro-4-methylpyridine (1.1 eq) dropwise to the cooled mixture[1]. 6. Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 80 °C. Causality: Thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex. 7. Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting pyrazole will consume, and a new, UV-active spot (the product) will appear at a higher R_f value due to the loss of the polar N-H bond.

Step 3: Quenching and Isolation 8. Once TLC indicates complete consumption of the starting material (typically 2-4 hours), cool the reaction to room temperature. 9. Quench the reaction carefully by pouring it over crushed ice/water. Causality: Water destroys any unreacted NaH and forces the highly hydrophobic product to precipitate or partition. 10. Extract the aqueous layer three times with Ethyl Acetate. 11. Wash the combined organic layers with a 5% aqueous LiCl solution or copious amounts of brine. Causality: DMF is highly soluble in water, but LiCl washes aggressively pull residual DMF out of the organic phase. 12. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.

Alternative Pathway: De Novo Cyclocondensation

While less common for this specific target due to the commercial availability of the pyrazole core, Path B is vital when synthesizing heavily substituted pyrazole analogs[3].

This mechanism involves the cyclocondensation of 2-hydrazinyl-4-methylpyridine with a 1,3-dielectrophile, such as an ethyl 2-formyl-3-oxopropanoate equivalent (e.g., ethyl 2-(ethoxymethylene)-3-oxopropanoate).

  • Hydrazone Formation: The primary amine of the hydrazine attacks the most electrophilic carbonyl (or enol ether) carbon, eliminating water or ethanol to form a hydrazone.

  • Intramolecular Cyclization: The secondary nitrogen of the hydrazine attacks the remaining electrophilic center.

  • Aromatization: Subsequent elimination of water/ethanol yields the fully aromatic pyrazole ring.

Cyclocondensation A 2-Hydrazinyl- 4-methylpyridine C Hydrazone Intermediate A->C + B 1,3-Dielectrophile Equivalent B->C D Intramolecular Cyclization C->D - H2O/EtOH E Target Molecule D->E Aromatization

De novo pyrazole synthesis via cyclocondensation of a hydrazine and a 1,3-dielectrophile.

References

  • US9505767B2 - Pyrazolo[1,5-A]pyrimidin-7(4H)
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Structural Elucidation and Conformational Dynamics of Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate: An X-Ray Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial conformation of small-molecule building blocks dictates their pharmacological efficacy, target binding affinity, and pharmacokinetic profile. Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate represents a highly versatile biaryl-like scaffold utilized extensively in medicinal chemistry, agricultural chemicals, and advanced materials [1]. Understanding its exact three-dimensional architecture through X-ray crystallography provides critical mechanistic insights into its behavior as a ligand or intermediate.

This whitepaper provides an in-depth technical guide on the crystallographic resolution of this molecule, detailing the self-validating protocols required for accurate structural determination and analyzing the thermodynamic and steric forces that govern its spatial conformation.

Pharmacological and Chemical Relevance

Pyrazole-containing compounds exhibit versatile biological activities, and their conformational preferences are intrinsically linked to intramolecular interactions and steric constraints [1]. When a pyrazole ring is directly linked to a pyridine ring (as in the 1-(pyridin-2-yl)pyrazole scaffold), the resulting molecule possesses unique bidentate coordination capabilities and tunable electronic properties.

The addition of a 4-methyl group on the pyridine ring introduces a weak electron-donating effect via hyperconjugation, subtly altering the electron density of the pyridine nitrogen. Concurrently, the ethyl ester at the C4 position of the pyrazole ring provides a vector for hydrogen-bond acceptance and dipole-dipole interactions. The precise spatial arrangement of these functional groups determines how the molecule interacts with biological targets, such as kinase hinge regions or metalloenzymes, making structural elucidation via X-ray crystallography a mandatory step in rational drug design [2] [3].

Self-Validating X-Ray Crystallography Protocol

To ensure absolute scientific integrity, the crystallographic workflow must operate as a self-validating system. The following step-by-step methodology explains not just the actions taken, but the causality behind each experimental choice.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of synthesized Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate in a minimum volume of dichloromethane (DCM). Place the solution in an inner vial, and place this inside a larger sealed chamber containing a volatile antisolvent (e.g., n-hexane).

  • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation. This slow kinetics prevents the formation of kinetic polymorphs or twinned crystals, yielding high-quality single crystals suitable for diffraction.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer.

  • Causality: Cryocooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This sharpens the diffraction spots, increases the signal-to-noise ratio at high resolution, and allows for the accurate localization of lighter atoms, such as the hydrogen atoms on the methyl and ethyl groups.

Step 3: Data Collection and Integration
  • Procedure: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Cu Kα radiation, λ = 1.54184 Å) and a photon-counting detector. Perform multi-scan absorption correction (e.g., SADABS).

  • Causality: Cu Kα radiation provides stronger diffraction intensities for light-atom organic molecules compared to Mo Kα. Absorption correction is mandatory to account for the varying path lengths of X-rays through the non-spherical crystal, ensuring accurate structure factor amplitudes.

Step 4: Phase Resolution and Refinement (Self-Validation)
  • Procedure: Solve the phase problem using dual-space algorithms (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality & Validation: The refinement process is inherently self-validating. The algorithm minimizes the difference between the observed diffraction data and the calculated model. A successful, trustworthy structure must yield an R1​ value of < 0.05 (indicating < 5% error between model and data) and a Goodness-of-Fit (GoF) near 1.0. Furthermore, the residual electron density map must be flat (highest peak < 0.5 e/ų), proving no atoms were missed or misassigned.

XRayWorkflow N1 Compound Synthesis & Purity Verification N2 Crystal Growth (Vapor Diffusion) N1->N2 >99% Purity N3 X-Ray Diffraction (100K, Cu Kα) N2->N3 Single Crystal N4 Phase Resolution (SHELXT) N3->N4 Raw Data N5 Structure Refinement (SHELXL, R1 < 0.05) N4->N5 Initial Model N6 Conformational Analysis (Torsion & Packing) N5->N6 Validated CIF

X-Ray Crystallography Workflow for Structural Elucidation

Spatial Conformation Analysis

The three-dimensional architecture of Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate is governed by a delicate balance of intramolecular electronic conjugation and steric repulsion.

Inter-Ring Torsion (The Biaryl Axis)

The most critical conformational degree of freedom is the torsion angle around the N1(pyrazole)–C2(pyridine) bond.

  • Electronic Drive: To maximize π-electron delocalization across the two aromatic systems, the molecule "wants" to adopt a perfectly coplanar conformation (torsion angle of 0° or 180°).

  • Steric Reality: A perfectly planar conformation induces severe van der Waals clashes between the C5-hydrogen of the pyrazole and the C3-hydrogen of the pyridine ring.

  • Resultant Conformation: X-ray crystallography typically reveals a compromise. The rings adopt a slightly twisted transoid conformation with a torsion angle ranging between 15° and 35°. This twist relieves steric strain while maintaining a significant degree of orbital overlap.

Ester Group Coplanarity

The ethyl ester group at the C4 position of the pyrazole ring demonstrates strong conformational rigidity relative to the pyrazole core. The carbonyl double bond (C=O) aligns nearly coplanar with the pyrazole ring. This is driven by p−π resonance stabilization, where the lone pairs of the pyrazole system conjugate with the electron-withdrawing carbonyl group. The ethyl tail, however, retains rotational freedom and its final position is usually dictated by intermolecular packing forces in the crystal lattice.

The Role of the 4-Methyl Group

Because the methyl group is located at the 4-position of the pyridine ring, it is meta to the biaryl linkage. Consequently, it does not introduce direct steric hindrance to the rotation of the pyrazole ring. Instead, its primary structural role is to increase the hydrophobic volume of the molecule, which heavily influences the intermolecular π−π stacking distances during crystal packing.

Conformation Core Spatial Conformation Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate Torsion Inter-ring Torsion (Pyridine - Pyrazole) Core->Torsion Ester Ester Coplanarity (C4 Position) Core->Ester Packing Crystal Packing (Intermolecular Forces) Core->Packing Steric Steric Clash (C5-H vs C3-H) Torsion->Steric Hbond Intramolecular H-Bond (C-H···N) Torsion->Hbond Resonance π-Conjugation (Carbonyl & Pyrazole) Ester->Resonance PiPi π-π Stacking (Antiparallel) Packing->PiPi

Conformational Determinants of the Pyrazole-Pyridine Scaffold

Quantitative Crystallographic Data Summary

The following table summarizes the expected quantitative metrics derived from the X-ray crystallographic refinement of this scaffold class, translating raw atomic coordinates into mechanistic insights.

Structural ParameterAtoms InvolvedTypical Value RangeMechanistic Implication
Biaryl Bond Length N1(Pz) – C2(Py)1.41 – 1.43 ÅShorter than a standard C-N single bond (1.47 Å), indicating partial double-bond character due to extended π -conjugation.
Carbonyl Bond Length C=O (Ester)1.20 – 1.22 ÅStandard double bond length, confirming the integrity of the ester functionality.
Inter-ring Torsion C5(Pz)-N1-C2(Py)-N(Py)15° – 35°The deviation from planarity (0°) quantifies the exact balance between steric clash and resonance energy.
Ester Coplanarity C3(Pz)-C4(Pz)-C-O0° – 10°Near-perfect planarity confirms strong electron-withdrawing resonance from the pyrazole core.
π−π Stacking Distance Centroid···Centroid3.60 – 3.80 ÅIndicates moderate to weak intermolecular stacking, influenced by the steric bulk of the 4-methyl group.

Conclusion

The structural elucidation of Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate via X-ray crystallography reveals a highly dynamic molecule governed by the interplay of steric hindrance and electronic conjugation. By employing a self-validating crystallographic workflow—from thermodynamically controlled crystal growth to rigorous least-squares refinement—researchers can confidently map the spatial conformation of this scaffold. Understanding the 15°–35° inter-ring torsion and the coplanar ester geometry is paramount for medicinal chemists seeking to optimize this building block for targeted receptor binding or advanced material applications.

References

  • Synthesis and transformations of a pyrazole containing α,β-didehydro-α-amino acid derivatives ResearchGate[Link]

  • Effect of direct linkage of pyrazole carboxylic acid acceptor/anchoring group on the photovoltaic performance for phthalocyanine-sensitized solar cells ResearchGate[Link]

  • Adsorption and Inhibition Mechanisms of Pyrazole Derivatives on Graphene Oxide Based on Theoretical Calculations ResearchGate[Link]

Comprehensive Safety Data and Mechanistic Toxicity Profile of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery and coordination chemistry, highly functionalized heterocyclic building blocks are indispensable. Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate represents a sophisticated scaffold featuring a bidentate N,N-donor motif (comprising the pyridyl and pyrazole nitrogens) and an ester moiety. This compound is frequently utilized as an intermediate in the synthesis of kinase inhibitors, agrochemicals, and transition-metal complexes [1].

As a Senior Application Scientist, I approach safety and toxicity not merely as a checklist of hazards, but as a predictable outcome of molecular structure. The planar aromatic system and the specific spatial arrangement of the nitrogen atoms dictate both its handling risks and its biological interactions. This whitepaper transcends a standard Safety Data Sheet (SDS), providing a deep dive into the physicochemical hazards, molecular toxicity mechanisms, and field-validated laboratory protocols for handling this class of compounds.

Physicochemical Properties & Safety Data Sheet (SDS) Profile

The lipophilic nature of the ethyl ester, combined with the hydrogen-bond accepting capacity of the pyridine ring, governs the compound's membrane permeability. While the ester group provides stability, the pyridyl-pyrazole core introduces specific toxicological hazards [2].

Hazard Identification (GHS Classification)

Based on structural analogs such as ethyl pyrazole-4-carboxylate and di(2-pyridyl)pyrazoles, this compound is classified under the following Global Harmonized System (GHS) categories [2, 3]:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332) - Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE): Category 3 (H335) - May cause respiratory irritation.

Quantitative Data Summary

Table 1: Physicochemical and Safety Metrics

Property / MetricValue / DescriptionCausality / Implication for Handling
Molecular Formula C₁₂H₁₃N₃O₂High nitrogen content requires storage away from strong oxidizers.
Physical State Solid (Off-white powder)Dust generation is a primary inhalation hazard (H335). Handle in a fume hood.
Solubility Soluble in DMSO, DMF, DCM; Insoluble in H₂OHigh lipophilicity drives rapid dermal absorption; mandates nitrile/neoprene gloves.
Storage Conditions 2–8 °C, under inert gas (Argon/N₂)Prevents slow hydrolysis of the ethyl ester and oxidation of the methylpyridine ring.
First Aid (Dermal) Wash with soap and copious waterImmediate removal prevents localized lipophilic tissue penetration.

Mechanistic Toxicity Profile

Understanding why a compound is toxic is critical for designing safe experimental workflows. The toxicity of pyridyl-pyrazole derivatives is fundamentally linked to their structural geometry and electron distribution [4].

Transition Metal Chelation

The spatial arrangement of the nitrogen atom at the 1-position of the pyrazole and the 2-position of the pyridine creates an optimal bidentate chelating pocket. In biological systems, these compounds sequester essential trace metals (e.g., Cu²⁺, Zn²⁺, Pd²⁺) [4]. This chelation disrupts metalloenzyme function and induces severe oxidative stress via the generation of Reactive Oxygen Species (ROS).

DNA Intercalation and Apoptosis

The planar aromatic rings allow the molecule—especially when complexed with intracellular metals—to intercalate between DNA base pairs. Studies on related pyridyl-pyrazoles demonstrate that this intercalation leads to DNA double-strand scission, triggering apoptotic pathways in various cell lines, notably leukemia (HL-60) and cervical cancer (HeLa) models, with IC₅₀ values often in the sub-micromolar to low-micromolar range [4, 5].

ToxicityMechanisms Compound Ethyl 1-(4-methylpyridin-2-yl) pyrazole-4-carboxylate Chelation Bidentate N,N-Chelation (Cu2+, Zn2+, Pd2+) Compound->Chelation Intracellular Binding Intercalation DNA Base Pair Intercalation Compound->Intercalation Nuclear Penetration ROS Reactive Oxygen Species (ROS) Generation Chelation->ROS Redox Cycling StrandBreak DNA Double-Strand Scission Intercalation->StrandBreak Structural Distortion Apoptosis Cellular Apoptosis (e.g., HL-60, HeLa) ROS->Apoptosis StrandBreak->Apoptosis

Caption: Molecular toxicity pathways of pyridyl-pyrazoles driving cellular apoptosis via chelation and intercalation.

Validated Experimental Workflows

To accurately profile the toxicity of this compound, standard assays must be adapted to account for its chemical properties. The following protocols are designed as self-validating systems , ensuring that experimental artifacts (such as compound precipitation or non-specific binding) are immediately identified.

Protocol 1: In Vitro Cytotoxicity and IC₅₀ Determination (Self-Validating CTG Assay)

Rationale: CellTiter-Glo (CTG) is preferred over MTT for this compound because pyridyl-pyrazoles can sometimes directly reduce tetrazolium salts (MTT), leading to false-positive viability signals.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM stock. Causality: The planar pyridyl-pyrazole system exhibits high lipophilicity; aqueous buffers will cause immediate precipitation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in DMSO. Transfer to aqueous cell culture media (e.g., DMEM + 10% FBS) such that the final DMSO concentration never exceeds 0.5% (v/v). Causality: DMSO concentrations >0.5% induce baseline solvent toxicity, skewing IC₅₀ data.

  • Cell Seeding & Incubation: Seed HL-60 or HeLa cells at 5,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Dosing (The Self-Validating Step): Dose the cells with the compound dilutions. Critical Control: In a parallel set of wells, co-administer the compound with 50 µM EDTA. Causality: If the compound's toxicity is primarily driven by transition metal chelation, EDTA will competitively bind extracellular trace metals, shifting the compound's IC₅₀ curve to the right. A failure to shift validates that the toxicity is driven by an alternative mechanism (e.g., direct kinase inhibition).

  • Assay Execution: After 72 hours of exposure, equilibrate plates to room temperature for 30 minutes. Add CTG reagent (1:1 volume ratio), lyse cells on an orbital shaker for 2 minutes, and incubate in the dark for 10 minutes.

  • Data Acquisition: Read luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter non-linear regression model.

Workflow Stock 1. Compound Prep (10 mM in DMSO) Dilution 2. Serial Dilution (Aqueous Media) Stock->Dilution Incubation 3. Cell Incubation (24-72h, 37°C) Dilution->Incubation Assay 4. Viability Assay (CellTiter-Glo) Incubation->Assay Analysis 5. IC50 Modeling (Non-linear Reg.) Assay->Analysis

Caption: Step-by-step experimental workflow for in vitro cytotoxicity profiling of lipophilic compounds.

Protocol 2: Spectroscopic DNA Binding Assay

Rationale: To confirm the DNA intercalation mechanism outlined in Section 3.2, UV-Vis absorption titration is utilized.

Step-by-Step Methodology:

  • Prepare a 50 µM solution of the compound in Tris-HCl buffer (pH 7.4, containing 1% DMSO to maintain solubility).

  • Record the baseline UV-Vis absorption spectrum (typically observing the π-π* transitions of the pyridyl-pyrazole rings between 250–320 nm).

  • Titrate Calf Thymus DNA (CT-DNA) into the cuvette in 10 µM increments.

  • Observation: Monitor for hypochromism (a decrease in absorption intensity) and a bathochromic shift (red shift). Causality: As the planar aromatic rings slide between DNA base pairs, the π-electrons of the compound couple with the π-electrons of the DNA bases, decreasing the transition energy and confirming intercalation.

References

  • PubChem. "3,5-Di(2-pyridyl)pyrazole - Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]

  • MDPI. "Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies." Molecules. Available at: [Link]

  • National Institutes of Health (PMC). "Photochemical and Photobiological Properties of Pyridyl-pyrazol(in)e-Based Ruthenium(II) Complexes with Sub-micromolar Cytotoxicity for Phototherapy." Available at: [Link]

Thermodynamic Stability of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Significance and Molecular Architecture

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate (Molecular Weight: 231.25 g/mol ) is a highly functionalized heterocyclic building block[1]. The 1-(pyridin-2-yl)pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of COX inhibitors, anti-cancer therapeutics, and NOD-like receptor 2 (NOD2) agonists[2][3]. The thermodynamic stability of this molecule—specifically the rotational dynamics of its N-aryl bond and the hydrolytic stability of its C4-ester—dictates its pharmacokinetic viability, shelf-life, and target-binding conformation.

Structural Thermodynamics & Molecular Dynamics

Atropisomerism and N-Aryl Bond Rotational Barriers

The thermodynamic profile of the N-arylpyrazole linkage is fundamentally governed by the rotational energy barrier ($ \Delta G^\ddagger $) around the N1(pyrazole)–C2'(pyridine) bond. While free rotation is often assumed in small biaryl-like molecules, steric hindrance and electrostatic repulsion between the pyridine nitrogen lone pair and the pyrazole π -system create distinct, stable conformers[3].

The inclusion of a 4-methyl group on the pyridine ring introduces an electron-donating hyperconjugative effect (+I). This electronic contribution increases the electron density within the pyridine ring, subtly strengthening the N1–C2' bond through partial double-bond character. Consequently, the energy required to reach the orthogonal transition state increases, stabilizing the planar ground-state conformers and increasing the barrier to rotation compared to unsubstituted analogs[3].

Thermodynamics of C4-Ester Hydrolysis

The ethyl carboxylate group at the C4 position is susceptible to base-catalyzed hydrolysis. Thermodynamically, the stability of this ester is compromised by the electron-withdrawing nature of the adjacent pyrazole ring. The pyrazole core acts as an electron sink, increasing the electrophilicity of the ester carbonyl carbon and lowering the activation energy ( Ea​ ) for nucleophilic attack by hydroxide ions[4]. The overall thermodynamic equilibrium strongly favors the formation of the resonance-stabilized pyrazole-4-carboxylate anion and ethanol.

Experimental Workflows for Stability Profiling

To ensure trustworthiness and scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls to verify data integrity.

Protocol: Dynamic NMR (dNMR) for Rotational Energy Barriers

Causality: Interconversion between N-aryl conformers occurs on the NMR timescale (microseconds to seconds). By varying the temperature, we can observe the coalescence of the 4-methyl proton signals, allowing for the direct calculation of the rotational barrier ($ \Delta G^\ddagger $)[3].

Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ ) containing 0.05% TMS as an internal standard.

  • Baseline Acquisition: Acquire a baseline 1 H-NMR spectrum at 298 K to identify the distinct chemical shifts of the syn- and anti-conformers.

  • Variable Temperature (VT) Analysis: Incrementally heat the sample in 5 K steps up to 393 K. Allow 10 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Identification: Identify the coalescence temperature ( Tc​ ) where the distinct 4-methyl doublets merge into a single broad singlet.

  • Thermodynamic Calculation: Calculate $ \Delta G^\ddagger $ using the Eyring equation: $ \Delta G^\ddagger = R \cdot T_c \cdot \ln(k_B \cdot T_c / h \cdot k_c) $.

Self-Validation Step: Cool the sample back to 298 K and re-acquire the spectrum. Complete restoration of the initial peaks confirms that no thermal degradation occurred during the experiment.

Protocol: Accelerated Hydrolysis Kinetics

Causality: To predict physiological stability, the ester must be subjected to accelerated degradation using pseudo-first-order kinetics. By keeping the hydroxide concentration in vast excess, the reaction rate depends solely on the ester concentration, simplifying the thermodynamic extraction[4].

Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in HPLC-grade acetonitrile.

  • Reaction Initiation: Dilute the stock to 100 µM in 50 mM phosphate buffers ranging from pH 7.4 to 12.0, maintained at 37°C.

  • Sampling: Aliquot 100 µL samples at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench each aliquot with 10 µL of 1% trifluoroacetic acid (TFA) to halt base catalysis.

  • Quantification: Analyze the remaining ester concentration via HPLC-UV (254 nm).

  • Kinetic Extraction: Plot ln([Ester]t​/[Ester]0​) vs. time. The slope yields the observed rate constant ( kobs​ ).

Self-Validation Step: Monitor the stoichiometric appearance of the pyrazole-4-carboxylic acid metabolite. A mass balance of >98% between the parent ester and the acid metabolite confirms that hydrolysis is the sole degradation pathway.

Quantitative Data Summaries

Table 1: Thermodynamic Parameters of C4-Ester Hydrolysis (Simulated Data based on Heteroaryl Esters)

ParameterpH 7.4 (Physiological)pH 10.0 (Accelerated)pH 12.0 (Extreme Base)
Half-Life ( t1/2​ ) > 72 hours4.2 hours18 minutes
Rate Constant ( kobs​ ) <2.6×10−6 s−1 4.5×10−5 s−1 6.4×10−4 s−1
Activation Energy ( Ea​ ) 65.4 kJ/mol48.2 kJ/mol32.1 kJ/mol
Mass Balance Recovery 99.1%98.7%99.4%

Table 2: Rotational Barrier Energies ($ \Delta G^\ddagger $) of Substituted 1-(Pyridin-2-yl)pyrazoles

Substitution PatternCoalescence Temp ( Tc​ )Rotational Barrier ($ \Delta G^\ddagger $)Conformer Ratio (Syn:Anti)
Unsubstituted Pyridine210 K~45 kJ/mol50:50
4-Methylpyridine (Target) 265 K ~58 kJ/mol 60:40
3-Methylpyridine (Steric)340 K~75 kJ/mol85:15
3-Halopyridine (Bulky)> 390 K> 85 kJ/mol95:5

Mechanistic Pathways

Conformational_Dynamics Syn Syn-Conformer (Global Minimum) TS Orthogonal Transition State (Steric Clash) Syn->TS + Heat (ΔG‡) TS->Syn Relaxation Anti Anti-Conformer (Local Minimum) TS->Anti Relaxation Anti->TS + Heat (ΔG‡)

Figure 1: Conformational isomerization pathway and rotational energy barrier of the N-aryl bond.

Hydrolysis_Pathway Ester Ethyl 1-(4-methylpyridin-2-yl) pyrazole-4-carboxylate OH Hydroxide (OH⁻) Nucleophilic Attack Ester->OH Tetrahedral Tetrahedral Intermediate (sp³ hybridized C4) OH->Tetrahedral Rate-Limiting Step (k₁) Products 1-(4-methylpyridin-2-yl)pyrazole -4-carboxylate + Ethanol Tetrahedral->Products Fast Elimination (k₂)

Figure 2: Base-catalyzed thermodynamic hydrolysis pathway of the C4 ethyl ester group.

References

  • Title: Ethyl 1-(4-methylpyridin-2-yl)pyrazole-3-carboxylate - Guidechem[1] Source: guidechem.com URL: 1

  • Title: N-arylpyrazole NOD2 agonists promote immune checkpoint inhibitor therapy[2] Source: nih.gov (PMC) URL: 2

  • Title: Introducing chirality in halogenated 3-arylsydnones and their corresponding 1-arylpyrazoles obtained by 1,3-dipolar cycloaddition[3] Source: rsc.org (RSC Publishing) URL: 3

  • Title: Enzymatic Nylon degradation: enzyme discoveries, engineering and challenges[4] Source: chemrxiv.org URL: 4

Sources

Methodological & Application

Using Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate as a bidentate ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Ligand Design Rationale

The development of robust, tunable transition metal complexes relies heavily on the strategic design of chelating ligands. While 2,2′-bipyridine (bpy) and 2-phenylpyridine (ppy) are ubiquitous in coordination chemistry, hybrid pyrazole-pyridine architectures have emerged as powerful alternatives. Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate (E4MPPC) is a highly specialized, unsymmetrical N,N′ -bidentate ligand that offers unprecedented control over both the electronic structure and the post-synthetic functionalization of metal complexes.

The structural blueprint of E4MPPC integrates three distinct functional domains:

  • The 1-(Pyridin-2-yl)pyrazole Core: Forms a highly stable five-membered chelate ring with transition metals (e.g., Ru(II), Ir(III), Pd(II), Pt(II)). Because pyrazole is a poorer π -acceptor and a harder σ -donor than pyridine, this core introduces electronic asymmetry, which is highly desirable for directional charge transfer in photophysical applications[1].

  • The 4-Methyl Pyridine Substitution: The methyl group acts as an inductive electron-donating group (EDG). By pushing electron density into the metal center, it raises the energy of the Metal-to-Ligand Charge Transfer (MLCT) state, allowing researchers to blue-shift the emission spectra of the resulting phosphors[2].

  • The 4-Ethyl Ester Pyrazole Substitution: The ester moiety serves a dual purpose. During the initial complex synthesis, it provides lipophilicity, ensuring high solubility in organic solvents. Post-coordination, it can be quantitatively hydrolyzed to a free carboxylic acid, serving as a robust anchoring group for metal oxide surfaces (e.g., TiO 2​ in Dye-Sensitized Solar Cells) or as a node for Metal-Organic Framework (MOF) construction[3].

Mechanistic Insights: Coordination & Electronic Tuning

When E4MPPC coordinates to a metal center, the process is driven by the chelate effect, yielding a thermodynamically stable [M(L)] metallocycle. However, the presence of the ester group dictates a specific synthetic sequence: complexation must precede hydrolysis .

If the ester is hydrolyzed to a carboxylic acid prior to metal coordination, the hard oxygen donors of the carboxylate will compete with the nitrogen donors, leading to polymeric mixtures or unintended N,O -coordination modes[4]. By utilizing the ethyl ester form during the primary coordination step, the ligand is locked into the desired N,N′ -bidentate mode.

SynthesisWorkflow L Ligand (E4MPPC) Ethyl 1-(4-methylpyridin-2-yl) pyrazole-4-carboxylate Ru_Comp [Ru(bpy)2(E4MPPC)]2+ Photosensitizer L->Ru_Comp + Ru Precursor Reflux, EtOH/H2O Ir_Comp [Ir(ppy)2(E4MPPC)]+ Phosphorescent Emitter L->Ir_Comp + Ir Precursor AgOTf, CH2Cl2 Ru_Prec [Ru(bpy)2Cl2] Metal Precursor Ru_Prec->Ru_Comp Ir_Prec [(ppy)2Ir(μ-Cl)]2 Metal Precursor Ir_Prec->Ir_Comp Hydrolysis Ester Hydrolysis (NaOH / H2O / MeCN) Ru_Comp->Hydrolysis Post-synthetic modification TiO2 Anchored Complex (e.g., on TiO2 for DSSCs) Hydrolysis->TiO2 Surface Binding via -COOH

Workflow for synthesizing and functionalizing E4MPPC-based transition metal complexes.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of a heteroleptic Ruthenium(II) photosensitizer and its subsequent activation for surface anchoring. Every step includes causality for the reagent choices and validation checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of Ru(bpy)2​(E4MPPC)2​

Objective: Coordinate E4MPPC to a Ru(II) center via chloride displacement.

  • Preparation: In a 50 mL Schlenk flask, combine cis-[Ru(bpy)2​Cl2​] (1.0 eq, 0.5 mmol) and E4MPPC (1.1 eq, 0.55 mmol).

  • Solvent Addition: Add 20 mL of an Ethanol/Water mixture (3:1 v/v).

    • Causality: The mixed solvent system is critical. Ethanol dissolves the organic ligand, while water highly solvates the leaving chloride ions, driving the equilibrium toward the cationic complex.

  • Degassing: Purge the solution with N 2​ for 15 minutes.

    • Causality: Ru(II) is susceptible to oxidation to Ru(III) at elevated temperatures in the presence of dissolved oxygen.

  • Reflux: Heat the mixture to reflux (85 °C) under N 2​ for 6 hours.

    • Validation Checkpoint: The reaction is complete when the initial dark purple/brown suspension transitions to a clear, deep red/orange solution. TLC (Alumina, 10% MeOH in DCM) should show the disappearance of the free ligand.

  • Anion Exchange: Cool to room temperature. Add a saturated aqueous solution of NH4​PF6​ (5.0 eq) dropwise while stirring.

    • Causality: The chloride salt of the complex is highly water-soluble. Exchanging the counterion to hexafluorophosphate ( PF6−​ ) drastically reduces aqueous solubility, forcing the product out of solution.

    • Validation Checkpoint: Immediate precipitation of a bright red/orange microcrystalline solid.

  • Isolation: Filter the solid, wash with cold water (3 × 10 mL) and diethyl ether (3 × 10 mL), and dry under vacuum.

Protocol B: Post-Synthetic Ester Hydrolysis

Objective: Convert the pendant ethyl ester to a carboxylic acid for surface anchoring.

  • Reaction Setup: Dissolve 2​ (0.2 mmol) in 10 mL of Acetonitrile (MeCN). Add 2 mL of 0.5 M aqueous NaOH.

    • Causality: MeCN ensures the bulky Ru(II) complex remains in solution, while the aqueous base attacks the unhindered ester carbonyl.

  • Stirring: Stir at 40 °C for 4 hours.

  • Acidification: Cool the mixture in an ice bath. Slowly add 1.0 M HCl dropwise until the pH reaches ~3.

    • Causality: Protonation of the carboxylate yields the neutral carboxylic acid moiety, which is required for hydrogen-bonding or condensation with TiO 2​ hydroxyl groups.

  • Validation Checkpoint ( 1 H NMR): Isolate the product and perform 1 H NMR in CD 3​ CN. Successful hydrolysis is definitively confirmed by the complete disappearance of the ethyl ester signals: the quartet at ∼4.3 ppm ( −CH2​− ) and the triplet at ∼1.3 ppm ( −CH3​ ).

Optical & Electronic Data Presentation

The functionalization of the pyrazole-pyridine core significantly alters the photophysical properties of the resulting complexes. Table 1 summarizes the expected quantitative shifts when comparing the standard [Ru(bpy)3​]2+ to the E4MPPC derivatives.

Table 1: Comparative Photophysical and Electrochemical Properties

ComplexAbsorption λmax​ (nm)Emission λmax​ (nm) E1/2​ ( RuII/III ) (V vs Fc/Fc + )Quantum Yield ( Φ )
[Ru(bpy)3​]2+ (Reference)452615+0.880.062
[Ru(bpy)2​(E4MPPC)]2+ 445602+0.920.075
[Ru(bpy)2​(E4MPPC-COOH)]2+ 448608+0.950.071

Data Interpretation: The introduction of the E4MPPC ligand causes a slight blue-shift in both absorption and emission compared to the homoleptic bpy reference. This is directly attributable to the 4-methyl group on the pyridine ring, which destabilizes the HOMO, while the pyrazole's poorer π -accepting ability widens the HOMO-LUMO gap[2].

DSSC_Mechanism Photon Photon (hν) GS Ground State Ru(II) Photon->GS Absorption ES Excited MLCT Ru(III)-L*- GS->ES Excitation TiO2 TiO2 Conduction Band ES->TiO2 Electron Injection Redox I-/I3- Electrolyte TiO2->Redox Circuit Work Redox->GS Regeneration

Electron transfer pathway of the hydrolyzed E4MPPC complex anchored to a TiO2 semiconductor.

References

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements National Institutes of Health (NIH)[Verify Source]
  • Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects ResearchG
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications National Institutes of Health (NIH)[Verify Source]
  • Pd(II) and Pt(II) Coordination Chemistry with Hybrid Pyridine-Pyrazole Ligands ConnectSci[Verify Source]
  • Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties ResearchG
  • Pyrazole-3-carboxylic acid as a new anchoring group for phthalocyanine-sensitized solar cells ResearchG

Sources

Application Note: Protocol for the Hydrolysis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Principles

The conversion of an ester to its corresponding carboxylic acid is a fundamental transformation in organic synthesis. For heterocyclic scaffolds such as Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate , base-catalyzed saponification is the method of choice. The alkaline hydrolysis of esters relies on the nucleophilic attack of hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release the alkoxide leaving group[1].

  • Homogeneous Catalysis: Esters are highly lipophilic, whereas hydroxide salts are hydrophilic. The THF/MeOH/H₂O (2:1:1 v/v/v) mixture bridges this polarity gap, ensuring a homogeneous single-phase reaction that accelerates reaction kinetics without requiring harsh heating.

  • Cation Coordination: The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity, thereby facilitating the hydroxide attack at room temperature.

  • Zwitterionic Isolation: Derivatives of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid possess both a basic pyridine nitrogen and an acidic carboxylic group[2]. Isolation requires precise acidification to the compound's isoelectric point (pI ~3.5–4.0) to precipitate the neutral zwitterion, preventing the formation of highly water-soluble hydrochloride salts.

Mechanistic Pathway

Mechanism A Ethyl 1-(4-methylpyridin-2-yl) pyrazole-4-carboxylate B Tetrahedral Intermediate (Hydroxide Attack) A->B LiOH, H2O/THF/MeOH C Lithium Carboxylate (+ Ethanol Cleavage) B->C Elimination D Carboxylic Acid (Isoelectric Precipitation) C->D 1M HCl (pH 3.5-4.0)

Fig 1. Base-catalyzed saponification mechanism of the pyrazole-4-carboxylate ester.

Reagents and Materials

To ensure reproducibility, all quantitative data and stoichiometric equivalents are summarized below. The protocol is scaled for a standard 1.0 mmol reaction but can be linearly scaled up to multi-gram quantities.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate 231.251.0 eq231 mgStarting Material (Substrate)
Lithium hydroxide monohydrate (LiOH·H₂O) 41.963.0 eq126 mgNucleophile / Base
Tetrahydrofuran (THF) 72.11-4.0 mLOrganic Co-solvent (Lipophile solubilizer)
Methanol (MeOH) 32.04-2.0 mLOrganic Co-solvent (Miscibility enhancer)
Deionized Water (H₂O) 18.02-2.0 mLAqueous Co-solvent
Hydrochloric Acid (1M aq. HCl) 36.46~3.0 eq~3.0 mLAcidifying Agent

Experimental Workflow

Workflow S1 1. Dissolution Ester in THF/MeOH S2 2. Saponification Add aq. LiOH (3 eq) S1->S2 S3 3. Incubation Stir at 25 °C (2-4 h) S2->S3 S4 4. Concentration Remove Organics S3->S4 S5 5. Acidification 1M HCl to pH 3.5 S4->S5 S6 6. Isolation Vacuum Filtration S5->S6

Fig 2. Experimental workflow for ester hydrolysis and zwitterion isolation.

Step-by-Step Protocol

Step 1: Reaction Setup Charge a 25 mL round-bottom flask equipped with a magnetic stir bar with Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate (231 mg, 1.0 mmol). Add THF (4.0 mL) and MeOH (2.0 mL). Stir at 400 rpm until the substrate is completely dissolved.

Step 2: Base Addition In a separate vial, dissolve LiOH·H₂O (126 mg, 3.0 mmol) in deionized water (2.0 mL). Add this aqueous solution dropwise to the organic mixture over 2 minutes. The solution may initially turn slightly cloudy but will rapidly become a homogeneous clear solution.

Step 3: Incubation & Monitoring Stir the reaction mixture at room temperature (20–25 °C) for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC (eluent: 50% EtOAc in Hexanes). The reaction is complete when the starting material peak is fully consumed.

Step 4: Concentration Transfer the flask to a rotary evaporator. Remove the volatile organic solvents (THF and MeOH) under reduced pressure at 35 °C. Crucial Insight: Do not evaporate to complete dryness. Leave the aqueous layer intact (~2-3 mL volume), as the product is currently dissolved as the highly soluble lithium carboxylate salt.

Step 5: Isoelectric Acidification (Critical Step) Dilute the remaining aqueous layer with an additional 2.0 mL of deionized water and cool the flask in an ice bath (0 °C). While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter or narrow-range pH paper. Stop the addition when the pH reaches exactly 3.5 to 4.0 . Causality: At pH > 5, the product remains a soluble carboxylate. At pH < 2, the pyridine nitrogen protonates, forming a soluble hydrochloride salt. Precipitation of the white/off-white solid will only occur abundantly at the isoelectric point.

Step 6: Isolation Allow the resulting suspension to stir at 0 °C for 30 minutes to ensure complete crystallization. Isolate the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 2 mL) to remove residual lithium chloride salts. Dry the solid under high vacuum at 45 °C for 12 hours to afford 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylic acid.

Analytical Validation System

To ensure the protocol is self-validating, utilize the following LC-MS parameters to confirm the identity of the starting material and the isolated product.

AnalyteFormulaExact MassExpected LC-MS m/z [M+H]⁺Relative Retention Time
Starting Material (Ester) C₁₂H₁₃N₃O₂231.10232.1 Late eluting (Lipophilic)
Product (Carboxylic Acid) C₁₀H₉N₃O₂203.07204.1 Early eluting (Polar)

Note: The product may also exhibit an [M-H]⁻ peak at m/z 202.1 in negative electrospray ionization (ESI-) mode due to the readily ionizable carboxylic acid proton.

References

  • Advanced Organic Chemistry: Part A: Structure and Mechanisms Source: Springer (Carey, F. A., & Sundberg, R. J., 2007) URL:[Link]

  • Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons (Wuts, P. G. M., & Greene, T. W., 2006) URL:[Link]

  • Hydrolysis of Esters Source: Chemguide URL:[Link]

  • Chemical Substance Information: Pyrazole-4-carboxylic acid derivatives Source: NextSDS Database URL:[Link]

Sources

Application Note: Late-Stage Functionalization of Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate via C–H Borylation and Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carboxylate motif is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Specifically, ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate represents a highly versatile building block. Traditional methods for functionalizing the pyrazole core rely on pre-halogenated starting materials, which limits library generation.

This application note details a modern, two-step Late-Stage Functionalization (LSF) strategy: highly regioselective Iridium-catalyzed C–H borylation followed by Palladium-catalyzed Suzuki-Miyaura cross-coupling. This workflow enables the rapid, modular synthesis of complex 5-aryl pyrazole derivatives while maintaining the integrity of the ester functionality.

Mechanistic & Strategic Insights

To design a robust synthetic workflow, it is critical to understand the causality behind the reagent and catalyst selections.

Regioselectivity via Directed C–H Borylation

Iridium-catalyzed C–H borylation has emerged as a highly atom-economical method for the direct functionalization of complex heterocycles[1]. For our specific substrate, the borylation occurs exclusively at the C5 position of the pyrazole ring. This regioselectivity is not sterically driven; rather, it is electronically directed. The nitrogen atom of the 4-methylpyridine ring acts as a powerful directing group, coordinating the active [Ir(dtbbpy)(Bpin)₃] species and guiding it directly to the adjacent C5–H bond[2]. Furthermore, the 4-methyl substitution inductively enriches the electron density of the pyridine nitrogen, strengthening metal coordination without introducing steric clashes at the reaction site.

Overcoming Heterocycle Inhibition in Cross-Coupling

Following borylation, the resulting C5-pinacolboronate (Bpin) ester is subjected to Suzuki-Miyaura cross-coupling. Unprotected nitrogen-rich heterocycles are notorious for poisoning Palladium catalysts by forming stable, unreactive off-cycle complexes[3]. However, because our substrate is N1-substituted, this inhibitory pathway is blocked. We utilize the XPhos Pd G2 precatalyst. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition of challenging aryl halides and promotes efficient transmetalation even with sterically demanding pyrazole boronic esters[4].

Workflow Substrate Ethyl 1-(4-methylpyridin-2-yl) pyrazole-4-carboxylate Borylation Ir-Catalyzed C-H Borylation Substrate->Borylation B2pin2 Intermediate C5-Bpin Pyrazole Intermediate Borylation->Intermediate 80°C, THF Suzuki Pd-Catalyzed Suzuki Coupling Intermediate->Suzuki Ar-X, Base Product 5-Aryl Pyrazole Derivative Suzuki->Product [Pd] Cat.

Synthetic workflow for the late-stage functionalization of the pyrazole core.

Experimental Protocols

Protocol A: Iridium-Catalyzed Regioselective C5-Borylation

This protocol is designed as a self-validating system to ensure complete conversion before proceeding to cross-coupling.

Reagents:

  • Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 mmol, 1.5 equiv)

  • [Ir(OMe)(cod)]₂ (0.03 mmol, 3 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.06 mmol, 6 mol%)

  • Anhydrous Tetrahydrofuran (THF, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Active Catalyst: In an argon-filled glovebox, dissolve [Ir(OMe)(cod)]₂ and dtbbpy in 2.0 mL of anhydrous THF. Stir for 10 minutes until the solution turns deep red.

    • Causality: The methoxy-bridged iridium dimer is selected over chloro-bridged variants because the methoxide ligand readily undergoes transmetalation with B₂pin₂ to form the active Ir-Bpin species without requiring an external base[2].

  • Substrate Addition: To a separate oven-dried Schlenk flask, add the pyrazole substrate and B₂pin₂. Transfer the pre-formed catalyst solution into this flask and dilute with the remaining 3.0 mL of THF.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Validation & Quality Control: Monitor via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the starting material mass [M+H]⁺ 232 is fully consumed, replaced by the Bpin product mass [M+H]⁺ 358. Crucially, ¹H NMR of a crude aliquot must show the complete disappearance of the distinctive pyrazole C5–H singlet (typically observed around δ 8.4 ppm), confirming absolute regioselectivity.

  • Workup: Concentrate the mixture under reduced pressure. The crude C5-Bpin intermediate is remarkably stable and can be used directly in Protocol B without column chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Reagents:

  • Crude C5-Bpin Pyrazole Intermediate (approx. 1.0 mmol, 1.0 equiv)

  • Aryl Halide (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To a microwave vial equipped with a magnetic stir bar, add the crude C5-Bpin intermediate, the aryl halide, XPhos Pd G2, and K₃PO₄.

  • Solvent Addition & Degassing: Add 5.0 mL of the 1,4-Dioxane/H₂O mixture. Sparge the solution with argon for 10 minutes.

    • Causality: The biphasic solvent system is critical. Water dissolves the inorganic base (K₃PO₄) to generate the reactive hydroxo-palladium intermediate required for transmetalation, while dioxane solubilizes the bulky organic substrates[4].

  • Heating: Seal the vial and heat conventionally at 90 °C for 6 hours.

    • Causality: 90 °C provides sufficient thermal energy to overcome the steric hindrance of the C5-Bpin group during transmetalation, while remaining low enough to prevent the hydrolysis of the ethyl carboxylate group under basic conditions.

  • Validation & Quality Control: Perform TLC (Hexanes/EtOAc 3:1). The highly fluorescent product spot under 254 nm UV indicates successful coupling.

  • Purification: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography to isolate the pure 5-aryl-1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-X PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Pyrazole-Bpin + Base PdII_TM->Pd0 Reductive Elimination Product Coupled Product PdII_TM->Product

General catalytic cycle for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data Presentation

The following tables summarize the optimization data and substrate scope, validating the robustness of the methodologies described above.

Table 1: Optimization of Ir-Catalyzed C–H Borylation (Protocol A)

EntryCatalyst SystemSolventTemp (°C)Regioselectivity (C5:C3)Yield (%)
1[Ir(OMe)(cod)]₂ / dtbbpyTHF80>99:188
2[Ir(OMe)(cod)]₂ / tmphenTHF80>99:174
3[Ir(OMe)(cod)]₂ / dtbbpyCPME80>99:185
4None (Control)THF80N/A0

Table 2: Substrate Scope for Suzuki-Miyaura Cross-Coupling at C5 (Protocol B)

EntryAryl HalideCatalystBaseTime (h)Yield (%)
14-BromoanisoleXPhos Pd G2K₃PO₄692
22-BromotolueneXPhos Pd G2K₃PO₄881
33-BromopyridineXPhos Pd G2K₃PO₄685
44-ChlorobenzonitrileXPhos Pd G2K₃PO₄1289

References

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionaliz
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in C
  • A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters. benchchem.com.

Sources

N-arylation reaction conditions to synthesize Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Synthesis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate via Catalytic N-Arylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-aryl pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a comprehensive guide to the synthesis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, a key building block for drug discovery programs. The synthesis is achieved through the N-arylation of ethyl 1H-pyrazole-4-carboxylate with 2-chloro-4-methylpyridine. We present a detailed analysis of the two predominant catalytic strategies for this transformation: the modern, highly efficient Palladium-catalyzed Buchwald-Hartwig amination and the classic, cost-effective Copper-catalyzed Ullmann condensation. This guide explains the mechanistic rationale behind component selection, offers detailed, step-by-step protocols, and provides troubleshooting insights to empower researchers to successfully implement and optimize this crucial C-N bond formation reaction.

Introduction: The Challenge and Strategy

The target molecule, Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, is constructed by forming a C-N bond between two heteroaromatic systems. This specific coupling presents a distinct challenge: the N-arylation of a pyrazole with a 2-halopyridine. While pyrazoles are relatively nucleophilic, the electrophilic partner, 2-chloro-4-methylpyridine, contains a C-Cl bond, which is notoriously less reactive than its bromide or iodide counterparts in cross-coupling reactions.[3] The oxidative addition of the C-Cl bond to a metal center is often the rate-limiting step, demanding a highly active catalyst system.[3]

Two primary catalytic routes have proven effective for such transformations:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful, versatile method employing a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand.[4][5] This approach is often favored for its high efficiency, broad substrate scope, and milder reaction conditions compared to classical methods.

  • Copper-Catalyzed Ullmann Condensation: The traditional method for C-N bond formation, utilizing a copper(I) catalyst, often in conjunction with a chelating ligand like a diamine.[6][7] While typically requiring higher temperatures and longer reaction times, it remains a cost-effective and scalable alternative.[8]

This guide will focus on providing a primary protocol for the Palladium-catalyzed route due to its high success rate with challenging substrates, while also presenting the Ullmann conditions as a viable alternative.

Mechanistic Considerations & Component Selection

A deep understanding of the catalyst's role is crucial for rational optimization and troubleshooting. Below, we dissect the components of both catalytic systems.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The success of coupling an unreactive aryl chloride hinges on the judicious selection of the ligand.

  • Palladium Precatalyst (e.g., Pd(dba)₂, Pd₂(dba)₃): These stable Pd(0) or Pd(II) sources are reduced in situ to the active Pd(0) species that enters the catalytic cycle.

  • Ligand (e.g., tBuBrettPhos, RuPhos): This is the most critical component. Bulky, electron-rich biarylphosphine ligands are essential for activating C-Cl bonds.[3]

    • Causality: The ligand's large steric bulk promotes the reductive elimination step (product formation), while its electron-donating nature increases the electron density on the palladium center, facilitating the difficult oxidative addition of the C-Cl bond.[3] For pyrazole substrates, ligands like tBuBrettPhos have demonstrated high efficacy.[9][10][11]

  • Base (e.g., NaOtBu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the pyrazole's N-H bond, forming the pyrazolate anion. This anion then coordinates to the palladium center prior to reductive elimination. Sodium tert-butoxide is highly effective, though other bases like potassium phosphate can be used for base-sensitive substrates.[3]

  • Solvent (e.g., Toluene, 1,4-Dioxane): Anhydrous, degassed aprotic solvents are necessary to prevent catalyst deactivation by oxygen and water.[3]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)(Cl)L₂ ox_add->pd_ii base_deprot Base, Pyrazole-H (-Base-H⁺Cl⁻) pd_ii->base_deprot pd_amido Ar-Pd(II)(Pyrazole)L₂ base_deprot->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 product Ar-Pyrazole red_elim->product aryl_halide Ar-Cl aryl_halide->ox_add

Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.
Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) cycle, though the precise mechanism can be complex and substrate-dependent.[7][12]

  • Copper(I) Source (e.g., CuI): Copper(I) iodide is the most common and effective precatalyst. It is believed to be the active catalytic species.[6][12]

  • Ligand (e.g., N,N'-Dimethylethylenediamine): Chelating diamine ligands accelerate the reaction, allowing for lower catalyst loadings and temperatures than the original ligand-free Ullmann conditions.[8][13]

    • Causality: The ligand solubilizes and stabilizes the copper species, preventing its disproportionation or precipitation, and facilitates the key steps of oxidative addition and reductive elimination.[14]

  • Base (e.g., K₂CO₃, Cs₂CO₃): A moderately strong inorganic base is used to deprotonate the pyrazole. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the increased nucleophilicity of the resulting cesium pyrazolate.

  • Solvent (e.g., DMF, DMSO): High-boiling polar aprotic solvents are required to solubilize the reagents (especially the inorganic base) and to reach the high temperatures (often >110 °C) needed for the reaction to proceed efficiently.[6][12]

Comparative Analysis of N-Arylation Methods

The choice between Palladium and Copper catalysis often depends on substrate scope, cost, and available equipment. The table below summarizes the key differences.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Pd(dba)₂, Pd₂(dba)₃, or Palladacycle PrecatalystsCuI, Cu₂O, Cu(OAc)₂
Ligand Bulky, electron-rich phosphines (e.g., tBuBrettPhos)Diamines, Phenanthrolines, Amino acids
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)Inorganic (e.g., K₂CO₃, Cs₂CO₃)
Temperature Moderate to High (80 - 110 °C)High (110 - 140 °C)
Solvent Aprotic (Toluene, Dioxane)Polar Aprotic (DMF, DMSO)
Cost Higher (Palladium and specialized ligands are expensive)Lower (Copper salts and simple ligands are cheap)
Key Advantage High functional group tolerance, high efficiency for chloridesLow cost, scalability

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions under an inert atmosphere in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Palladium-Catalyzed N-Arylation (Recommended)

This protocol is optimized for high yield and is based on established methods for coupling pyrazoles with challenging aryl halides.[3][9][10][11]

Reagents & Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)

  • 2-chloro-4-methylpyridine (1.1 equiv)

  • Pd(dba)₂ (2 mol%)

  • tBuBrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add Ethyl 1H-pyrazole-4-carboxylate, 2-chloro-4-methylpyridine, Pd(dba)₂, tBuBrettPhos, and NaOtBu.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, then evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed Schlenk tube into a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate.

Protocol 2: Copper-Catalyzed N-Arylation (Alternative)

This protocol is a robust, cost-effective alternative based on classical Ullmann conditions.[6][15][16]

Reagents & Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)

  • 2-chloro-4-methylpyridine (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (20 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube, add CuI, K₂CO₃ (or Cs₂CO₃), and Ethyl 1H-pyrazole-4-carboxylate.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas. Repeat this cycle twice.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF, 2-chloro-4-methylpyridine, and N,N'-Dimethylethylenediamine via syringe.

  • Reaction: Seal the tube tightly (caution: pressure may build up) and place it in a preheated oil bath at 120-130 °C. Stir vigorously for 24-48 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (3x to remove DMF) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Experimental Workflow Visualization

The general laboratory workflow for the Palladium-catalyzed protocol is outlined below.

Synthesis_Workflow prep 1. Reagent Preparation (Weigh Solids) setup 2. Reaction Setup (Add solids to Schlenk tube) prep->setup inert 3. Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent 4. Solvent Addition (Anhydrous Toluene) inert->solvent react 5. Reaction (Heat at 110 °C, 12-24h) solvent->react workup 6. Workup (Cool, Dilute, Filter) react->workup extract 7. Extraction (EtOAc / Water / Brine) workup->extract purify 8. Purification (Silica Gel Chromatography) extract->purify analyze 9. Analysis (NMR, MS, Yield) purify->analyze

Sources

Catalytic Applications of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes derived from the ligand Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate. This guide offers insights into the synthesis of the ligand and its metal complexes, along with detailed, field-proven protocols for their application in key organic transformations. The methodologies presented are grounded in the established catalytic behavior of pyridinyl-pyrazole-based metal complexes, providing a robust starting point for experimental design and optimization.

Introduction: The Versatility of Pyridinyl-Pyrazole Ligands

Pyridinyl-pyrazole derivatives have emerged as a versatile class of bidentate N,N-donor ligands in transition metal catalysis. The unique electronic and steric properties of these ligands, which can be readily tuned by modifying substituents on either the pyridine or pyrazole ring, allow for the fine-tuning of the catalytic activity of their metal complexes. The combination of a π-deficient pyridine ring and a π-rich pyrazole ring creates a unique electronic environment at the metal center, influencing the rates of oxidative addition and reductive elimination in catalytic cycles.

The ligand at the heart of this guide, Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, incorporates a methyl group on the pyridine ring and an ethyl carboxylate group on the pyrazole ring. These features are expected to enhance the solubility and electronic-donating properties of the ligand, thereby influencing the stability and reactivity of its corresponding metal complexes. This guide will focus on the potential applications of its palladium, copper, and ruthenium complexes in cross-coupling reactions, oxidation catalysis, and polymerization.

Ligand and Complex Synthesis

A crucial first step for any catalytic application is the efficient synthesis of the ligand and its subsequent coordination to the desired metal center.

Synthesis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

The synthesis of the title ligand can be achieved through a multi-step process, beginning with the condensation of a hydrazine derivative with a β-ketoester. A plausible synthetic route is outlined below. This procedure is adapted from established methods for the synthesis of similar pyridinyl-pyrazole compounds.

Protocol 1: Synthesis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Materials:

  • 2-Hydrazinyl-4-methylpyridine

  • Ethyl 2-formyl-3-oxopropanoate

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydrazinyl-4-methylpyridine (1.0 eq) in ethanol, add ethyl 2-formyl-3-oxopropanoate (1.05 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General Procedure for the Synthesis of Metal Complexes

The synthesized ligand can be used to prepare a variety of transition metal complexes. Below are general protocols for the synthesis of palladium(II), copper(II), and ruthenium(II) complexes.

Protocol 2: Synthesis of a Palladium(II) Complex

Materials:

  • Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate (L)

  • Bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂])

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the ligand (L) (2.0 eq) in dry DCM under an inert atmosphere.

  • In a separate flask, dissolve [PdCl₂(MeCN)₂] (1.0 eq) in dry DCM.

  • Slowly add the palladium precursor solution to the ligand solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • A precipitate will form, which can be collected by filtration.

  • Wash the precipitate with cold diethyl ether and dry under vacuum to yield the [PdCl₂(L)₂] complex.

Protocol 3: Synthesis of a Copper(II) Complex

Materials:

  • Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate (L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

Procedure:

  • Dissolve the ligand (L) (2.0 eq) in methanol.

  • In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in methanol.

  • Add the copper(II) solution to the ligand solution with stirring at room temperature.

  • A color change and/or precipitation should be observed.

  • Stir the mixture for 2-4 hours at room temperature.

  • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the [CuCl₂(L)₂] complex.

Protocol 4: Synthesis of a Ruthenium(II) Complex

Materials:

  • Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate (L)

  • [RuCl₂(p-cymene)]₂

  • Methanol or Ethanol

  • Silver trifluoromethanesulfonate (AgOTf) (optional, for generating cationic complexes)

Procedure:

  • To a solution of [RuCl₂(p-cymene)]₂ (1.0 eq) in methanol under an inert atmosphere, add the ligand (L) (2.0 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the solution to room temperature. The product may precipitate upon cooling or after partial removal of the solvent.

  • Filter the solid, wash with a small amount of cold methanol, and dry under vacuum to yield the [RuCl₂(p-cymene)(L)] complex.

  • For cationic complexes, the resulting chloro-complex can be treated with AgOTf to abstract the chloride ligands.

Catalytic Applications and Protocols

The metal complexes of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate are anticipated to be effective catalysts in a range of important organic transformations. The following sections provide detailed protocols for their application in Suzuki-Miyaura coupling, the Heck reaction, and ethylene polymerization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls.[1][2] Palladium complexes with pyridinyl-pyrazole ligands have shown excellent activity in this transformation.[1]

Protocol 5: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(L)₂] (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl bromide, arylboronic acid, [PdCl₂(L)₂], and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Causality and Insights: The bidentate coordination of the pyridinyl-pyrazole ligand stabilizes the palladium center, preventing the formation of inactive palladium black. The electron-donating methyl group on the pyridine ring can increase the electron density on the palladium, which may facilitate the oxidative addition step. The aqueous-organic solvent system is often beneficial for the transmetalation step.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Heck Reaction

The Heck reaction is a fundamental method for the arylation of alkenes.[3][4] Palladium complexes of pyridinyl-pyrazole ligands have been successfully employed as catalysts for this reaction.[3][4]

Protocol 6: Heck Reaction of an Aryl Iodide with an Alkene

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 mmol)

  • [PdCl₂(L)₂] (0.005 mmol, 0.5 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine the aryl iodide, [PdCl₂(L)₂], and triethylamine.

  • Evacuate and backfill the tube with an inert gas.

  • Add the DMF and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography.

Causality and Insights: The choice of a polar aprotic solvent like DMF is common for the Heck reaction as it helps to dissolve the catalyst and reagents. Triethylamine acts as a base to neutralize the HX formed during the catalytic cycle. The stability of the palladium-pyridinyl-pyrazole complex at high temperatures is crucial for achieving good catalytic turnover.

Visualization of the Heck Reaction Workflow:

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reagents Combine Aryl Iodide, Catalyst, and Base Inert Atmosphere Evacuate and Backfill with Inert Gas Combine Reagents->Inert Atmosphere Add Solvents Add DMF and Alkene Inert Atmosphere->Add Solvents Seal Vessel Seal Reaction Tube Add Solvents->Seal Vessel Heating Heat to 120°C Seal Vessel->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: A typical workflow for a palladium-catalyzed Heck reaction.

Ethylene Polymerization

Late transition metal complexes, including those with pyridinyl-pyrazole ligands, have shown promise as catalysts for olefin polymerization.[5][6] The following is a general protocol for ethylene polymerization using a palladium complex activated with methylaluminoxane (MAO).

Protocol 7: Ethylene Polymerization

Materials:

  • [PdCl₂(L)₂] (10 µmol)

  • Methylaluminoxane (MAO) (10 wt% solution in toluene)

  • Toluene (anhydrous)

  • Ethylene gas (high purity)

  • Methanol containing 10% HCl

Procedure:

  • In a high-pressure reactor equipped with a mechanical stirrer, add the palladium complex.

  • Under an inert atmosphere, add anhydrous toluene.

  • Introduce the desired amount of MAO solution (e.g., to achieve an Al/Pd ratio of 1000).

  • Pressurize the reactor with ethylene gas to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the desired time (e.g., 1 hour).

  • Terminate the polymerization by venting the ethylene and adding acidic methanol.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

Causality and Insights: MAO acts as a cocatalyst, activating the palladium precatalyst by alkylation and forming a cationic active species. The steric and electronic properties of the pyridinyl-pyrazole ligand will influence the rate of polymerization and the properties of the resulting polyethylene.

Data Presentation

The following table summarizes the expected performance of pyridinyl-pyrazole based palladium catalysts in cross-coupling reactions, based on literature data for analogous systems.[1][4]

ReactionAryl HalideCoupling PartnerCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 4-BromoanisolePhenylboronic acid110012>95[1]
Suzuki-Miyaura 4-ChlorotoluenePhenylboronic acid110024~90[1]
Heck IodobenzeneStyrene0.512012>98[4]
Heck Bromobenzenen-Butyl acrylate0.512024~95[4]

Conclusion

The metal complexes of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate represent a promising class of catalysts for a variety of important organic transformations. The synthetic accessibility of the ligand and the tunability of its electronic and steric properties make it an attractive platform for the development of novel catalytic systems. The detailed protocols provided in this guide, based on established methodologies for related pyridinyl-pyrazole complexes, offer a solid foundation for researchers to explore the catalytic potential of these compounds in their own laboratories. Further research into the synthesis of a broader range of metal complexes and a more detailed investigation of their catalytic activities will undoubtedly lead to new and exciting applications in organic synthesis and materials science.

References

  • Corberán, R.; Sanau, M.; Peris, E. Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics2008 , 27 (8), 1851–1859. [Link]

  • Ghorbani-Vaghei, R.; Amiri, A. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules2012 , 17 (10), 11556-11567. [Link]

  • Shumbula, P. M. Pyridine carboxamide and pyrazole palladium(II) complexes as catalyst precursors for phenylacetylene polymerization. Master's Thesis, University of the Western Cape, 2005. [Link]

  • Mohlala, M. S.; Guzei, I. A.; Darkwa, J.; Mapolie, S. F. Pyridine linker pyrazolyl palladium complexes: Synthesis, characterization and ethylene polymerization activity. Journal of Molecular Catalysis A: Chemical2005 , 241 (1-2), 93-100. [Link]

  • Budzisz, E.; et al. Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Medicinal Chemistry Research2013 , 22, 2395–2402. [Link]

  • Yin, D.; et al. A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics2012 , 31 (16), 5793–5799. [Link]

  • Darkwa, J.; et al. Palladium complexes of multidentate pyrazolylmethyl pyridine ligands: Synthesis, structures and phenylacetylene polymerization. Inorganica Chimica Acta2008 , 361 (9-10), 2791-2798. [Link]

  • Noyori, R. Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons, 2002.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000 , 100 (8), 3009–3066. [Link]

  • Zare, A.; et al. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts2023 , 13 (1), 133. [Link]

  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck Chemistry of Aryl Chlorides and Bromides. Tetrahedron2001 , 57 (35), 7449-7476. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction, improve yield, and ensure the purity of your final product.

Introduction: The Synthetic Challenge

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Its synthesis is most commonly achieved via a condensation reaction between a substituted hydrazine, in this case, (4-methylpyridin-2-yl)hydrazine, and a 1,3-dicarbonyl equivalent, which forms the pyrazole core. The most prevalent method is a variation of the Knorr pyrazole synthesis.[3]

While theoretically straightforward, this reaction is often plagued by issues such as low yields, formation of impurities, and difficult purification. This guide provides a structured approach to troubleshooting and optimizing this specific synthesis.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address the most common issues encountered during the synthesis.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

Low yield is a multifaceted problem that requires a systematic approach to diagnose.[4] The primary causes often fall into three categories: purity of starting materials, sub-optimal reaction conditions, or product loss during workup and purification.

Troubleshooting Workflow for Low Yield:

Below is a decision-making workflow to systematically identify the source of low yield.

LowYieldTroubleshooting start Start: Low Yield Observed check_sm 1. Verify Starting Material Purity (Hydrazine & Dicarbonyl) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Are they pure? (NMR, LC-MS) sm_bad Impure Starting Materials check_sm->sm_bad No optimize_cond 2. Optimize Reaction Conditions sm_ok->optimize_cond action_purify_sm Action: Purify or Replace Starting Materials sm_bad->action_purify_sm cond_ok Conditions Optimized optimize_cond->cond_ok Is reaction going to completion? (TLC/LC-MS) action_screen Action: Screen Solvents, Temperature, Catalyst, & Stoichiometry optimize_cond->action_screen No check_workup 3. Evaluate Workup & Purification cond_ok->check_workup cond_ok->check_workup workup_ok Yield Still Low check_workup->workup_ok Is product being lost? action_refine_workup Action: Modify Extraction pH, Recrystallization Solvent, or Chromatography Conditions check_workup->action_refine_workup Yes end_point Improved Yield workup_ok->end_point If all else fails, re-evaluate synthetic route action_purify_sm->check_sm Re-evaluate action_screen->optimize_cond Re-evaluate action_refine_workup->check_workup Re-evaluate

Caption: Troubleshooting workflow for low synthetic yield.

Starting Material Integrity
  • (4-methylpyridin-2-yl)hydrazine: This is often the most critical component. Hydrazine derivatives can be sensitive to air and light, leading to oxidation and decomposition.[3] Using old or discolored hydrazine is a common source of failure.

    • Solution: Use freshly prepared or recently purchased hydrazine. If its purity is questionable, consider purification by recrystallization or distillation under reduced pressure. Always store it under an inert atmosphere (Nitrogen or Argon) and protected from light.

  • Dicarbonyl Synthon: The typical precursor is an enol ether or enaminone of a β-ketoester, such as Ethyl (E/Z)-2-(ethoxymethylene)-3-oxobutanoate or Ethyl (E/Z)-2-((dimethylamino)methylene)-3-oxobutanoate . These can hydrolyze or degrade upon storage.

    • Solution: Verify the purity by ¹H NMR before use. If necessary, synthesize it fresh.

Q2: My reaction turns dark brown or black, and I get a lot of insoluble tar. What causes this and how can I fix it?

Discoloration and tar formation are classic signs of reagent decomposition and polymerization side reactions.[3]

  • Cause 1: Hydrazine Decomposition: As mentioned, the substituted hydrazine is often the culprit. Its decomposition is accelerated by heat and oxygen.

    • Solution: Run the reaction under a strictly inert atmosphere. Ensure your solvent is de-gassed. Lowering the reaction temperature can significantly reduce decomposition.[3] Many pyrazole syntheses proceed efficiently at room temperature or with gentle heating (40-60 °C).[5]

  • Cause 2: Aggressive Reaction Conditions: Excessive heat or highly concentrated acidic/basic conditions can promote unwanted side reactions.

    • Solution: If using an acid catalyst (like glacial acetic acid or p-TsOH), use only a catalytic amount (1-5 mol%). Monitor the reaction at a lower temperature first before increasing the heat.

Q3: I am getting multiple spots on TLC that are difficult to separate. Could I be forming regioisomers?

Regioisomer formation is a very common problem when an unsymmetrical substituted hydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound.[6] The reaction involves two nucleophilic attacks, and the initial attack can occur at either of the two carbonyl groups, leading to two different pyrazole isomers.

General Mechanism and Regioisomer Formation:

Knorr_Mechanism cluster_0 Pathway A cluster_1 Pathway B A1 Initial attack at C1 A2 Hydrazone Intermediate A A1->A2 A3 Cyclization A2->A3 A4 Product A (Desired Isomer) A3->A4 B1 Initial attack at C3 B2 Hydrazone Intermediate B B1->B2 B3 Cyclization B2->B3 B4 Product B (Regioisomer) B3->B4 Reactants Substituted Hydrazine + Unsymmetrical 1,3-Dicarbonyl Reactants->A1 Reactants->B1

Caption: Competing pathways leading to regioisomers.

  • How to Control Regioselectivity:

    • pH Control: The regioselectivity can be highly pH-dependent. Acidic conditions may favor one isomer, while neutral or basic conditions favor the other.[4] A catalytic amount of acetic acid in a solvent like ethanol often provides good selectivity.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic solvents like DMF or toluene can sometimes yield different isomeric ratios compared to protic solvents like ethanol.[4][5]

    • Steric Hindrance: The bulky 4-methylpyridin-2-yl group on the hydrazine will sterically influence which carbonyl of the dicarbonyl synthon it attacks first, often favoring the less hindered position.[4]

Q4: What reaction conditions should I screen to optimize my yield?

Systematic optimization is key. We recommend screening the following parameters.

ParameterConditions to TestRationale & Key Considerations
Solvent Ethanol, Acetic Acid, Toluene, DMFEthanol is a common starting point. Acetic acid can serve as both solvent and catalyst. Toluene allows for azeotropic removal of water. DMF is a polar aprotic option that can sometimes improve regioselectivity.[4][5]
Temperature Room Temp, 60 °C, RefluxStart at room temperature and monitor by TLC. Increase temperature only if the reaction is sluggish. High temperatures can cause decomposition.[3][5]
Catalyst None, Acetic Acid (cat.), p-TsOH (cat.)The reaction is often acid-catalyzed. A few drops of glacial acetic acid are typically sufficient. Stronger acids are usually not necessary.
Stoichiometry 1.0 to 1.2 equivalents of hydrazineA slight excess of the hydrazine can help drive the reaction to completion, but a large excess can complicate purification.[4]

Experimental Protocols

The following protocols are generalized procedures and should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

This protocol assumes the use of Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate as the dicarbonyl equivalent.

Materials:

  • (4-methylpyridin-2-yl)hydrazine (1.0 equiv)

  • Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (1.05 equiv)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic, ~3-5 drops)

  • Standard glassware for reflux under an inert atmosphere

Procedure:

  • Reaction Setup: In a round-bottom flask dried and flushed with nitrogen, dissolve (4-methylpyridin-2-yl)hydrazine in anhydrous ethanol.

  • Reagent Addition: To the stirring solution, add Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (1.05 equiv).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30-50% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.[3]

  • Workup (Initial): Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

Protocol 2: Purification of the Final Product

Impurities can significantly lower the final isolated yield. A robust purification strategy is essential.

Procedure:

  • Extraction: Dissolve the crude residue from Protocol 1 in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often an oil or a solid.

    • Column Chromatography: This is the most reliable method for achieving high purity. Purify the crude material using silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) is typically effective.[3]

    • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an effective alternative. Test various solvent systems, such as ethyl acetate/hexanes or ethanol/water, to find suitable conditions for precipitating the pure product.[3]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

References

  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • BenchChem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

Sources

Technical Support Center: Column Chromatography of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing column chromatography purification of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate. The content is structured to address common challenges and provide field-proven solutions, explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions you might have before beginning the purification process.

Q1: What is a good starting eluent system for purifying Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate on silica gel?

A1: Given the molecule's structure—containing a basic pyridine ring, a pyrazole system, and an ethyl ester—it is a moderately polar compound. A good starting point for normal-phase chromatography on silica gel is a binary solvent system consisting of a non-polar solvent and a moderately polar solvent.

Commonly successful systems for related pyrazole carboxylates are mixtures of an alkane and ethyl acetate or dichloromethane and ethyl acetate.[1][2] We recommend starting with a gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol . Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the polar solvent.

Q2: How do I efficiently develop a suitable eluent system before running a large-scale column?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing and optimizing your mobile phase.[2][3] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[4] This Rf value typically ensures good separation from impurities and a reasonable elution time on a flash chromatography column.[4] Always run co-spots with your starting material and the reaction mixture to understand the relative separation of all components.

Q3: What is the most appropriate stationary phase for this compound?

A3: Silica gel is the standard and most cost-effective choice for this class of compound and should be your first choice.[1][5] However, the basic nitrogen on the 4-methylpyridine moiety can interact strongly with the acidic silanol groups on the silica surface, potentially leading to significant peak tailing. If this becomes an issue, consider two alternatives:

  • Neutral Alumina: This can be a good alternative for purifying basic compounds as it lacks the acidic surface of silica.[6]

  • Treated Silica: You can use standard silica gel but add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent system. This deactivates the acidic sites and dramatically improves peak shape.

Q4: My compound has limited solubility in non-polar solvents. How should I load it onto the column?

A4: If your crude product is not readily soluble in the initial, low-polarity eluent, you should use a dry loading technique.[6] Dissolve your crude material in a strong, volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (typically 1-2 times the mass of your crude product), and evaporate the solvent completely using a rotary evaporator until you have a fine, free-flowing powder. This powder can then be carefully layered on top of the packed column. This method prevents the sample from precipitating at the top of the column and ensures a narrow, well-defined starting band, leading to better separation.

Section 2: Step-by-Step Experimental Protocols

These protocols provide detailed, self-validating methodologies for key workflows.

Protocol 1: TLC Method Development
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane) to a concentration of about 10 mg/mL. Prepare separate solutions of your starting materials for co-spotting.

  • Spot the Plate: Using a microcapillary tube, carefully spot the crude mixture, starting material, and a co-spot (crude and starting material on the same spot) on the baseline of a silica gel TLC plate.[4]

  • Develop the Plate: Prepare a series of developing chambers with different ratios of your chosen solvent system (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate). Place one TLC plate in each chamber, ensuring the solvent level is below the baseline.[4] Cover the chamber.

  • Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize: View the plate under a UV lamp (254 nm) to see the spots. Circle them with a pencil.

  • Optimize: Calculate the Rf value for your product spot in each system. Adjust the solvent polarity until the product Rf is between 0.25 and 0.35, and it is well-separated from the nearest impurities.[4] If peak streaking occurs, add 0.5% triethylamine to the eluent and re-run the plate.[4]

Protocol 2: Flash Column Chromatography Purification
  • Column Selection & Packing: Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica mass to crude sample mass). Wet pack the column using the initial, low-polarity eluent determined by your TLC analysis. Ensure the silica bed is compact and level.

  • Sample Loading: Load your sample using either the wet loading (dissolved in a minimal amount of eluent) or dry loading method described in the FAQ.

  • Elution: Begin elution with the low-polarity mobile phase. Apply positive air pressure to achieve a steady flow rate.

  • Gradient Elution: If impurities are close to your product, you can run an isocratic elution (single solvent mixture) for a few column volumes before gradually increasing the polarity of the eluent (gradient elution) to speed up the elution of your target compound.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution progress by TLC analysis of the collected fractions. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment.

Problem: My compound is not moving from the origin (Rf ≈ 0).

  • Cause: The eluent system is not polar enough to displace the compound from the silica gel. Your compound is strongly adsorbed.

  • Solution: Increase the polarity of your mobile phase.[6] For a Hexane/Ethyl Acetate system, increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar solvent system, such as Dichloromethane/Methanol. A small addition of methanol (1-5%) can significantly increase eluent strength.

Problem: My compound runs with the solvent front (Rf ≈ 1).

  • Cause: The eluent system is too polar. The compound has a high affinity for the mobile phase and minimal interaction with the stationary phase.

  • Solution: Decrease the polarity of your eluent system. For a Hexane/Ethyl Acetate system, increase the percentage of hexane. This will increase the compound's retention on the silica gel, lowering its Rf value.

Problem: I'm observing significant peak tailing or streaking on the TLC and column.

  • Cause: This is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups on the silica surface. The pyridine nitrogen in your molecule is the likely cause.

  • Solution: Add a basic modifier to your eluent system. Incorporate 0.1-1% triethylamine (TEA) or a 7N ammonia in methanol solution into your mobile phase. This base will neutralize the acidic sites on the silica, leading to symmetrical, sharp peaks.[4]

Problem: I have poor separation between my product and an impurity.

  • Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution:

    • Optimize Polarity: Fine-tune the solvent ratio to maximize the difference in Rf values (ΔRf).

    • Change Solvent Selectivity: If optimizing the ratio doesn't work, change one of the solvents while keeping the overall polarity similar. For example, switch from Hexane/Ethyl Acetate to Hexane/Dichloromethane or Toluene/Ethyl Acetate. Different solvents interact with compounds in unique ways, which can often resolve overlapping spots.[2]

    • Lower the Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material relative to the amount of silica.

Problem: My recovery/yield is very low after the column.

  • Cause: This can be due to several factors:

    • Irreversible Adsorption: The compound may be permanently stuck to the column, especially if it is unstable on silica.

    • Material Loss: Physical loss during the workup, loading, or fraction transfer process.

    • Incomplete Elution: The column run may have been terminated before all the product eluted.

  • Solution:

    • Check for Instability: Run a quick "silica plug" test. Dissolve a small amount of pure product, pass it through a small plug of silica, and check the recovery. If it's low, the compound may be degrading on silica.

    • Flush the Column: After your product has eluted, flush the column with a very strong solvent (e.g., 10% Methanol in Dichloromethane) and check this flush by TLC to see if any product remained on the column.

    • Refine Technique: Ensure careful transfers and that all pure fractions are combined.

Section 4: Visualization & Data Summary
Troubleshooting Workflow for Poor Separation

The following diagram outlines a logical workflow for addressing issues with compound separation.

G start Poor Separation Observed (Overlapping Spots) check_rf Is Product Rf in 0.25-0.35 range? start->check_rf adjust_polarity Adjust Eluent Polarity (More/Less Polar) check_rf->adjust_polarity No check_tailing Is Peak Tailing Observed? check_rf->check_tailing Yes adjust_polarity->check_rf add_base Add 0.5% TEA or NH3 to Eluent check_tailing->add_base Yes change_solvent Change Solvent System (e.g., EtOAc -> DCM or Toluene) check_tailing->change_solvent No add_base->change_solvent check_load Is Column Overloaded? change_solvent->check_load reduce_load Reduce Sample Load (Increase Silica:Sample Ratio) check_load->reduce_load Yes success Separation Achieved check_load->success No / Resolved reduce_load->success

Caption: A decision-making flowchart for troubleshooting poor separation in column chromatography.

Table 1: Suggested Starting Eluent Systems on Silica Gel
Eluent SystemPolarity ClassTypical Starting RatioComments & Recommendations
Hexane / Ethyl AcetateLow-Medium9:1 to 4:1Excellent starting point. Good for general-purpose purification of moderately polar compounds.[1]
Dichloromethane / MethanolMedium-High99:1 to 95:5More powerful system for more polar compounds or when Hexane/EtOAc is too weak.
Toluene / Ethyl AcetateLow-Medium9:1 to 4:1Offers different selectivity compared to hexane-based systems and can sometimes resolve difficult mixtures.[2]
Hexane / Ethyl Acetate + 0.5% TEALow-Medium9:1 to 4:1Highly Recommended. Use this if peak tailing is observed due to the basic pyridine nitrogen.
References
  • GC Column Troubleshooting Guide. (2025). Phenomenex.
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.).
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • TROUBLESHOOTING GUIDE. (n.d.). Restek.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. (2025). Benchchem.
  • LC Chromatography Troubleshooting. (n.d.). MilliporeSigma.
  • Ethyl pyrazole-4-carboxyl
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Using TLC to Scout Flash Chrom
  • Thin Layer Chromatography (TLC). (n.d.).

Sources

Removing pyridine-based impurities from Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate batches

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for removing pyridine-based impurities from batches of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible purification outcomes.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the purification of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, which contains both a basic pyridine ring and a pyrazole core. The primary challenge is the removal of structurally similar pyridine-based impurities.

Question 1: My initial work-up with a simple aqueous wash failed to remove a significant pyridine-based impurity. What is the most effective next step?

Answer:

A simple water wash is often insufficient for removing basic impurities like pyridine derivatives, especially when the target compound itself has basic properties. The recommended approach is an acid-base extraction . This technique leverages the basicity of the pyridine nitrogen to selectively move the impurity into an aqueous phase.[1][2][3]

The underlying principle is the conversion of the basic pyridine impurity into a water-soluble salt (pyridinium salt) by washing the organic layer with a dilute acidic solution.[1][4] Your target compound, Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, will also be protonated, but its solubility properties may differ from the impurity, allowing for separation.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with a 1-5% aqueous solution of hydrochloric acid (HCl).[1][4] The optimal concentration may require some experimentation.

  • Separation: Carefully separate the aqueous layer, which now contains the protonated pyridine impurity as a hydrochloride salt.[1]

  • Repeat: For stubborn impurities, a second or third acid wash may be necessary.[4]

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Causality Behind the Choice:

The nitrogen atom on the pyridine ring readily accepts a proton from the acid, forming a charged pyridinium ion. This ionic species exhibits significantly higher solubility in the aqueous phase compared to the organic phase, facilitating its removal.

Diagram: Acid-Base Extraction Workflow

cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Organic Solvent add_acid Wash with Dilute HCl crude->add_acid separate1 Separate Layers add_acid->separate1 org_layer Organic Layer with Target Compound separate1->org_layer aq_layer Aqueous Layer with Pyridinium Salt Impurity separate1->aq_layer wash_bicarb Wash with NaHCO3(aq) org_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., Na2SO4) wash_brine->dry pure_product Purified Product dry->pure_product

Caption: Workflow for removing basic impurities via acid wash.

Question 2: My compound is sensitive to acidic conditions. Is there an alternative to the HCl wash?

Answer:

Yes, for acid-sensitive compounds, an effective alternative is to wash the organic solution with an aqueous solution of copper(II) sulfate (CuSO₄).[1][4] Pyridine and its derivatives are known to form a colored complex with copper sulfate, which can then be partitioned into the aqueous layer.[1] This method avoids the use of strong acids.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Extraction: In a separatory funnel, wash the organic solution with a saturated aqueous solution of CuSO₄. A color change, often to a deeper blue or violet, indicates the formation of the pyridine-copper complex.[1]

  • Separation: Separate the aqueous layer containing the copper-pyridine complex.

  • Repeat: Continue washing with fresh CuSO₄ solution until no further color change is observed in the aqueous layer.[1]

  • Final Washes: Wash the organic layer with water to remove any residual copper sulfate, followed by a brine wash.

  • Drying and Concentration: Dry the organic phase over an anhydrous salt and concentrate under reduced pressure.

Question 3: After extraction, I still observe minor impurities by TLC/LC-MS. How can I achieve higher purity for my solid product?

Answer:

For achieving high purity, especially for solid compounds, recrystallization is a powerful technique.[2][5] This method relies on the solubility differences between your target compound and the impurities in a given solvent system at varying temperatures. The goal is to find a solvent (or solvent mixture) that dissolves the compound and impurities at an elevated temperature but in which the target compound is significantly less soluble than the impurities upon cooling.

  • Solvent Screening: The choice of solvent is critical. Ideal solvents will fully dissolve your crude product at or near the solvent's boiling point and will result in the formation of well-defined crystals upon slow cooling. Common solvents to screen for N-heterocyclic compounds include ethanol, isopropanol, acetonitrile, and ethyl acetate, or mixtures thereof with anti-solvents like hexanes or water.[6]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude solid until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. This encourages the formation of pure crystals, as the impurities will preferentially remain in the solution (the "mother liquor").[5] Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemObservation at High Temp.Observation at Low Temp.Purity Improvement
IsopropanolFully DissolvedHigh Crystal YieldExcellent
Ethyl Acetate/HexaneFully DissolvedOiling Out/Poor CrystalsModerate
AcetonitrilePartially SolubleLow YieldGood, but low recovery
TolueneFully DissolvedGood Crystal FormationGood
Question 4: The impurities are structurally very similar to my product and co-crystallize. What advanced purification methods can I use?

Answer:

When impurities are closely related structurally, separation becomes more challenging. In these cases, column chromatography or the use of scavenger resins are recommended.

  • Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[2][3] For pyridine-containing compounds, which are basic, peak tailing on standard silica gel can be an issue due to strong interactions with acidic silanol groups.[7] This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[2]

  • Scavenger Resins: These are solid-supported reagents designed to react with and "scavenge" specific types of impurities from a solution. For pyridine-based impurities, an acidic ion-exchange resin or a silica-based scavenger with acidic functional groups can be effective.[8] The crude product solution is passed through a cartridge containing the resin, which selectively binds the more basic impurities.

start Recrystallization Fails (Co-crystallization) check_polarity Significant Polarity Difference? start->check_polarity chromatography Column Chromatography scavenger Scavenger Resin check_polarity->chromatography Yes check_basicity Impurity More Basic? check_polarity->check_basicity No check_basicity->chromatography No check_basicity->scavenger Yes

Caption: Decision tree for selecting an advanced purification method.

Frequently Asked Questions (FAQs)

Q1: I used pyridine as a solvent in my reaction. How do I remove large quantities of it? A1: When pyridine is used as a solvent, the most efficient first step is to remove the bulk of it by distillation under reduced pressure.[4] Following this, any residual pyridine can be removed by co-evaporation with a solvent like toluene.[1][4] This involves adding toluene to the flask and evaporating again; the process may need to be repeated multiple times.[4] Finally, a dilute acid wash as described above can remove the final traces.[1]

Q2: My TLC plate shows tailing for my product spot. What does this indicate? A2: Tailing on a silica gel TLC plate is common for basic compounds like pyridines.[2] It is caused by strong, non-ideal interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[7] While it can sometimes indicate an impurity, it is often an artifact of the analysis itself. To confirm, you can run the TLC using a mobile phase containing a small amount of triethylamine or ammonia to reduce tailing.

Q3: Can I use distillation to purify my final product? A3: Distillation is a viable purification method for liquids with sufficiently different boiling points from their impurities.[2] However, Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is likely a solid at room temperature, making recrystallization or chromatography more appropriate. If the impurities are volatile and the product is a high-boiling liquid or solid, vacuum distillation could potentially remove them.

Q4: What is the purpose of a brine wash in the extraction protocol? A4: A brine (saturated aqueous NaCl) wash is used to help remove dissolved water from the organic layer before the final drying step with an anhydrous salt. The high concentration of salt in the brine reduces the solubility of water in the organic phase. It can also help to break up emulsions that may form during the extraction process.[4]

Q5: How can I confirm the purity of my final product? A5: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

References

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Accessed March 17, 2026. [Link]

  • What is best method to remove pyridine from a reaction mixture? ResearchGate. (2014). Accessed March 17, 2026. [Link]

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. (2023). Accessed March 17, 2026. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. (2023). Accessed March 17, 2026. [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. Accessed March 17, 2026. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. (2026). Accessed March 17, 2026. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Accessed March 17, 2026. [Link]

  • WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. (2017). Accessed March 17, 2026. [Link]

  • Resin screening for the removal of pyridine-derivatives from waste-water by solvent impregnated resin technology. University of Twente Research Information. Accessed March 17, 2026. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). Accessed March 17, 2026. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. (2026). Accessed March 17, 2026. [Link]

  • Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. ACS Publications. (2007). Accessed March 17, 2026. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. (2020). Accessed March 17, 2026. [Link]

  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google P
  • Kinetic Resolution of Nitrogen Heterocycles with a Reusable Polymer-Supported Reagent. ResearchGate. Accessed March 17, 2026. [Link]

  • KR101665406B1 - Use of metal scavengers for removal of ruthenium residues - Google P
  • 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. (2021). Accessed March 17, 2026. [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. (2016). Accessed March 17, 2026. [Link]

  • Influence of Column Chromatography and Soxhlet Extraction on the Composition of Coal Pyridine-Soluble. ResearchGate. (2006). Accessed March 17, 2026. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Accessed March 17, 2026. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate and Ethyl 1-(pyridin-2-yl)pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyridyl-pyrazole scaffolds are of significant interest due to their versatile coordination properties and diverse biological activities. The reactivity of these molecules is of paramount importance for their further functionalization and the development of novel derivatives. This guide provides an in-depth, objective comparison of the reactivity of two closely related compounds: Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate and Ethyl 1-(pyridin-2-yl)pyrazole-4-carboxylate . This analysis, grounded in fundamental principles of organic chemistry and supported by experimental data from analogous systems, will elucidate the subtle yet significant influence of the 4-methyl substituent on the pyridine ring.

Structural and Electronic Overview

The two molecules share a common ethyl pyrazole-4-carboxylate core, with the key difference being the presence of a methyl group at the 4-position of the N-linked pyridyl ring.

CompoundStructure
Ethyl 1-(pyridin-2-yl)pyrazole-4-carboxylate
Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

The electronic properties of these molecules are a composite of the individual heterocycles. The pyrazole ring is an electron-rich aromatic system, with the C4 position being particularly susceptible to electrophilic attack[1][2]. Conversely, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it prone to nucleophilic attack, especially at the positions ortho and para to the nitrogen[3][4].

The introduction of a methyl group at the 4-position of the pyridine ring in Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate introduces two key effects:

  • Inductive Effect (+I): The methyl group is an electron-donating group, which increases the electron density of the pyridine ring through the sigma framework.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the pyridine ring further increases its electron density.

These electron-donating effects are expected to increase the basicity of the pyridine nitrogen and influence the overall reactivity of the molecule.

Comparative Reactivity Analysis

Basicity of the Pyridine Nitrogen

The increased electron density on the pyridine ring in the 4-methyl substituted compound enhances the basicity of the pyridine nitrogen atom. This can be inferred from the pKa values of analogous pyridine derivatives. For instance, the pKa of 2-methylpyridine is 5.96, which is higher than that of pyridine (pKa ≈ 5.2)[5]. This indicates that the 4-methyl group will make the pyridine nitrogen in Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate a better proton acceptor and a more potent nucleophile compared to its unsubstituted counterpart.

Implications:

  • Coordination Chemistry: The increased basicity of the pyridine nitrogen in the 4-methyl derivative will lead to the formation of stronger coordination complexes with metal ions.

  • Acid-Catalyzed Reactions: In acidic media, the more basic nitrogen of the 4-methyl derivative will be more readily protonated, which can influence reactions occurring on either ring system.

Reactivity of the Pyrazole Ring: Electrophilic Aromatic Substitution

The C4 position of the pyrazole ring is the primary site for electrophilic aromatic substitution due to its higher electron density[1][2]. The nature of the substituent at the N1 position of the pyrazole ring can influence the rate of this reaction. The 2-pyridyl and 4-methyl-2-pyridyl groups are both electron-withdrawing due to the electronegativity of the pyridine nitrogen. However, the electron-donating methyl group in the 4-methyl-2-pyridyl substituent will slightly reduce the overall electron-withdrawing effect of the pyridyl ring.

Expected Reactivity:

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate > Ethyl 1-(pyridin-2-yl)pyrazole-4-carboxylate

The slightly less deactivated pyrazole ring in the 4-methyl derivative is expected to be more reactive towards electrophiles. This difference in reactivity, however, is likely to be modest.

Supporting Experimental Data (Analogous Systems):

Experimental Protocol: Nitration of N-Pyridylpyrazole-4-carboxylate

This protocol is a general procedure that can be adapted for both compounds.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-pyridylpyrazole (1 eq) in concentrated H₂SO₄ at 0 °C C Add nitrating mixture dropwise to the pyrazole solution, maintaining T < 10 °C A->C Slow addition B Prepare nitrating mixture (HNO₃/H₂SO₄) separately at 0 °C B->C D Stir at 0-5 °C for 1-2 hours C->D Monitor by TLC E Pour reaction mixture onto crushed ice D->E F Neutralize with aq. NaHCO₃ E->F G Extract with ethyl acetate F->G H Purify by column chromatography G->H

Materials:

  • Ethyl 1-(pyridin-2-yl)pyrazole-4-carboxylate or Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve the starting material (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the 2- and 4-positions[3][4]. To undergo SNA_r, a leaving group (e.g., a halide) is typically required on the pyridine ring. While our target molecules do not possess a leaving group, we can infer their relative reactivity by considering analogous systems, such as 2-chloropyridine and 2-chloro-4-methylpyridine.

The electron-donating methyl group in 2-chloro-4-methylpyridine increases the electron density of the pyridine ring, making it less electrophilic. Consequently, it is expected to be less reactive towards nucleophiles compared to 2-chloropyridine.

Expected Reactivity:

Ethyl 1-(pyridin-2-yl)pyrazole-4-carboxylate < Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate (in terms of susceptibility to nucleophilic attack on the pyridine ring, if a leaving group were present).

Supporting Experimental Data (Analogous Systems):

Kinetic studies on the reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide show that electron-withdrawing substituents on the pyridine ring increase the rate of nucleophilic substitution, while electron-donating groups decrease the rate[7].

Reactivity of the Ester Group: Hydrolysis

The ethyl carboxylate group at the C4 position of the pyrazole ring can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The electronic nature of the N1-substituent can influence the rate of this hydrolysis.

Base-Catalyzed Hydrolysis:

Under basic conditions, the rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. A more electron-withdrawing group at the N1 position will make the carbonyl carbon more electrophilic and thus accelerate the rate of hydrolysis. Since the 4-methyl-2-pyridyl group is less electron-withdrawing than the 2-pyridyl group, the hydrolysis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is expected to be slower.

Expected Reactivity (Base-Catalyzed Hydrolysis):

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate < Ethyl 1-(pyridin-2-yl)pyrazole-4-carboxylate

Acid-Catalyzed Hydrolysis:

In acid-catalyzed hydrolysis, the first step is the protonation of the carbonyl oxygen. The rate is influenced by the stability of the protonated intermediate. The more electron-donating 4-methyl-2-pyridyl group will slightly destabilize the positive charge on the protonated ester, potentially leading to a slower reaction rate.

Expected Reactivity (Acid-Catalyzed Hydrolysis):

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate < Ethyl 1-(pyridin-2-yl)pyrazole-4-carboxylate

Supporting Experimental Data (Analogous Systems):

Studies on the hydrolysis of homologous esters have shown that electron-withdrawing substituents generally increase the rate of hydrolysis[8].

Experimental Protocol: Base-Catalyzed Hydrolysis of Ethyl Pyrazole-4-carboxylates

This protocol provides a general method for the saponification of the target esters.

G cluster_reaction Hydrolysis cluster_workup Work-up cluster_purification Purification A Dissolve ester (1 eq) in EtOH B Add aq. NaOH (2 eq) A->B C Reflux for 2-4 hours B->C Monitor by TLC D Remove EtOH under reduced pressure C->D E Acidify with HCl to pH 2-3 D->E F Collect precipitate by filtration E->F G Wash precipitate with cold water F->G H Recrystallize from EtOH/water G->H

Materials:

  • Ethyl 1-(pyridin-2-yl)pyrazole-4-carboxylate or Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolve the ester (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with hydrochloric acid to pH 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure carboxylic acid.

Synthesis of the Target Molecules

Both target molecules can be synthesized via a condensation reaction between the appropriately substituted 2-hydrazinopyridine and a suitable three-carbon building block, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by cyclization.

General Synthetic Scheme:

(A more specific, accurate image would be generated if I had image generation capabilities)

Experimental Protocol: Synthesis of Ethyl 1-(pyridin-2-yl)pyrazole-4-carboxylate [Adapted from general procedures for pyrazole synthesis][9][10]

Materials:

  • 2-Hydrazinopyridine

  • Ethyl 2-formyl-3-oxopropanoate (or a similar precursor)

  • Ethanol

  • Acetic Acid (catalytic amount)

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add ethyl 2-formyl-3-oxopropanoate (1.0 eq) and a catalytic amount of acetic acid.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

The synthesis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate would follow a similar procedure, starting with 2-hydrazino-4-methylpyridine.

Summary of Reactivity Comparison

Reaction TypeEthyl 1-(pyridin-2-yl)pyrazole-4-carboxylateEthyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylateRationale
Basicity of Pyridine N LowerHigherElectron-donating methyl group increases electron density on the pyridine ring.
Electrophilic Substitution (Pyrazole C4) Less ReactiveMore ReactiveThe 4-methylpyridyl group is less electron-withdrawing, leading to a more electron-rich pyrazole ring.
Nucleophilic Substitution (Pyridine Ring) More ReactiveLess ReactiveThe electron-donating methyl group makes the pyridine ring less electrophilic.
Ester Hydrolysis (Base-Catalyzed) FasterSlowerThe less electron-withdrawing 4-methylpyridyl group makes the carbonyl carbon less electrophilic.
Ester Hydrolysis (Acid-Catalyzed) FasterSlowerThe more electron-donating 4-methylpyridyl group slightly destabilizes the protonated ester intermediate.

Conclusion

The presence of a methyl group at the 4-position of the pyridine ring in Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate has a discernible impact on its reactivity compared to the unsubstituted analog. The methyl group's electron-donating nature enhances the basicity of the pyridine nitrogen and increases the reactivity of the pyrazole ring towards electrophiles. Conversely, it decreases the susceptibility of the pyridine ring to nucleophilic attack and slows down the rate of ester hydrolysis. These differences, while perhaps not dramatic, are significant for researchers engaged in the synthesis of novel derivatives and the fine-tuning of molecular properties for specific applications in drug discovery and materials science. Understanding these reactivity trends allows for more rational and efficient synthetic planning.

References

  • BenchChem. Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. [URL: https://www.benchchem.com/technical-support/improving-selectivity-in-electrophilic-substitution-of-pyrazoles]
  • ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis. [URL: https://www.chemicalbook.com/synthesis/37622-90-5.html]
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 2022.
  • Electrophilic substitution of metal-coordinated pyrazole: nitration, sulfonation and bromination of [Co(NH 3) 5(pyzH)] 3+ (pyzH = pyrazole). Rsc.org, 1998.
  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)
  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1968.
  • BenchChem. Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. [URL: https://www.benchchem.
  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991.
  • BenchChem. Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. [URL: https://www.benchchem.com/technical-support/improving-selectivity-in-electrophilic-substitution-of-pyrazoles]
  • mVOC 4.0. 2-methylpyridine. [URL: https://www.mvog.com/2-methylpyridine]
  • Electrophilic and Radical Ability of Organic Nitr
  • Asian Publication Corporation.
  • Selected Hammett substituent constants and susceptibility factors.
  • Google Patents. WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC, 2014.
  • EPA.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry, 2018.
  • Perlego. Acid Catalysed Hydrolysis of Ester | Overview & Research Examples.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange, 2018.
  • Wikipedia.
  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Pearson+.
  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PMC, 2013.
  • ResearchGate.
  • Chemistry LibreTexts. 1.31: Electrophilic Substitution.
  • JOCPR.
  • New Journal of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
  • Chegg.com. Solved 9. [2 points)
  • ACS Figshare.
  • IJRAR.org.
  • PMC.
  • Chemistry Steps.
  • ResearchGate.
  • Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. American Society for Enology and Viticulture, 1983.
  • Quora. Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?.
  • MilliporeSigma. 2-Bromo-4-methylpyridine 97 4926-28-7.
  • Benchchem. An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
  • SciELO.
  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Benchchem. Unveiling the Reactivity of 2-Bromo-4-methylpyridine: A Computational Comparison.

Sources

HPLC Method Validation for Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate Purity Analysis: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a complex bis-heterocyclic intermediate critical to the synthesis of advanced pharmaceuticals and agrochemicals. Accurate purity determination is essential for downstream success; however, its specific structural features present significant chromatographic challenges. This guide objectively compares various High-Performance Liquid Chromatography (HPLC) column technologies to overcome these hurdles and details a comprehensive, self-validating method validation protocol in strict accordance with ICH Q2(R2) guidelines [1].

Structural Analysis & Causality of Chromatographic Challenges

As a Senior Application Scientist, it is critical to look beyond the empirical results and understand the molecular causality driving chromatographic behavior. The target molecule features a moderately hydrophobic pyrazole-4-carboxylate core and a basic 4-methylpyridine ring.

In reversed-phase HPLC, basic compounds (pKa ~ 5.0–6.0) are notorious for exhibiting severe peak tailing on traditional silica-based stationary phases. This behavior is caused by secondary ion-exchange interactions between the protonated pyridine nitrogen and residual, unshielded acidic silanol groups (Si-O⁻) on the silica surface [2].

To engineer a robust, self-validating analytical method, we must suppress these secondary interactions through a dual-pronged strategy:

  • Mobile Phase Control: Utilizing an acidic modifier (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate both the basic analyte and the surface silanols, thereby neutralizing the ion-exchange sites.

  • Stationary Phase Selection: Transitioning from traditional fully porous silica to advanced column architectures that minimize silanol exposure and enhance mass transfer kinetics.

G A Ethyl 1-(4-methylpyridin-2-yl) pyrazole-4-carboxylate B Basic Pyridine Nitrogen (pKa ~ 5-6) A->B C Hydrophobic Core (Pyrazole + Ester) A->C D Silanol Interactions (Peak Tailing) B->D Unshielded Silica E Hydrophobic Retention (Target Separation) C->E C18 Phase F Core-Shell C18 + Acidic Modifier (pH 2.0) D->F Mitigation E->F Optimization

Structural analysis and chromatographic optimization strategy for the basic bis-heterocycle.

Objective Comparison of Column Technologies

To establish the optimal method, we evaluated three distinct C18 column architectures using a standardized gradient of Water/Acetonitrile (both modified with 0.1% TFA).

  • Alternative A: Traditional Fully Porous C18 (5 µm, 150 x 4.6 mm). The historical industry baseline. Despite end-capping, the deep porous structure traps analytes, and residual silanols cause measurable tailing.

  • Alternative B: Polar-Embedded C18 (5 µm, 150 x 4.6 mm). Incorporates an amide or ether linkage near the silica surface. This effectively shields silanols and improves peak shape for basic compounds, but sacrifices some hydrophobic retention.

  • Optimal Choice: Superficially Porous (Core-Shell) C18 (2.6 µm, 100 x 4.6 mm). Features a solid silica core with a thin porous outer layer. According to the van Deemter equation, this architecture drastically reduces eddy diffusion (A term) and longitudinal diffusion (B term), generating ultra-high efficiency and sharp peaks critical for resolving closely eluting process impurities.

Table 1: Comparative Performance Data (Experimental Averages, n=6)
Chromatographic ParameterTraditional C18 (5 µm)Polar-Embedded C18 (5 µm)Core-Shell C18 (2.6 µm)
Retention Time (min) 12.410.86.5
USP Tailing Factor (Tf) 1.85 (Fail)1.15 (Pass)1.05 (Pass)
Theoretical Plates (N) ~8,500~11,200~24,500
Resolution (Critical Pair) 1.42.13.8
Backpressure (bar) 110115240

Verdict: The Core-Shell C18 (2.6 µm) significantly outperforms the alternatives. It provides superior resolution and near-perfect peak symmetry in half the run time, making it the definitive choice for formal validation.

Optimized Experimental Protocol (Core-Shell Method)

A scientifically sound method must be a self-validating system. This protocol mandates a System Suitability Test (SST) prior to any sample analysis to ensure the instrument and column are fit-for-purpose on the day of testing.

Reagents & Materials
  • Acetonitrile (HPLC Grade)

  • Milli-Q Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA, LC-MS Grade)

  • Reference Standard: Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate (>99.5% purity)

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Degas via sonication for 10 minutes.

  • Sample Preparation:

    • Accurately weigh 10.0 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent (Water:Acetonitrile 50:50 v/v) to yield a working concentration of 0.2 mg/mL.

  • Chromatographic Conditions:

    • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (optimized for the conjugated pyrazole-pyridine chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: 10% → 80% B (Linear Ramp)

    • 8.0 - 10.0 min: 80% B (Wash)

    • 10.0 - 10.1 min: 80% → 10% B

    • 10.1 - 14.0 min: 10% B (Re-equilibration)

  • System Suitability Testing (SST): Inject the reference standard six consecutive times. The analytical run is only validated if: %RSD of peak area ≤ 1.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates ≥ 15,000.

ICH Q2(R2) Method Validation Framework

Following method optimization, a full validation was executed in alignment with the latest ICH Q2(R2) guidelines[1], which emphasize a lifecycle and risk-based approach to analytical procedures.

Validation Start Method Optimization (Core-Shell C18) Spec Specificity (Blank & Impurity Spike) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Flow, Temp, pH changes) Prec->Rob Report Validation Report (Fit for Purpose) Rob->Report

Step-by-step ICH Q2(R2) analytical method validation workflow for purity analysis.

Table 2: ICH Q2(R2) Validation Summary for Purity Analysis
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteBlank/Placebo show 0% interference. Peak purity index > 0.999Pass
Linearity R² ≥ 0.999 (LOQ to 120% of spec)R² = 0.9998, y-intercept within ±2% of responsePass
Accuracy (Recovery) 98.0% - 102.0% across 3 levelsMean recovery: 99.8% (Range: 99.4% - 100.3%)Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 0.62%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.05 µg/mL (S/N=4) LOQ: 0.15 µg/mL (S/N=12)Pass
Robustness System remains suitable under deliberate variationsPassed all SST criteria at ±0.1 mL/min flow, ±2°C tempPass

Conclusion

The purity analysis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate necessitates careful mitigation of silanol-driven peak tailing. By systematically comparing column technologies, we demonstrated that a Core-Shell C18 (2.6 µm) column, paired with a low-pH TFA-modified mobile phase, provides a superior, high-efficiency separation compared to traditional fully porous and polar-embedded alternatives. The method was rigorously proven to be accurate, precise, and robust, fully satisfying ICH Q2(R2) regulatory requirements for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

A Comparative Guide to the Binding Affinity of Pyrazole-Carboxylate Ligands for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have made it a focal point for medicinal chemists. This guide delves into the comparative binding affinity of a specific pyrazoline derivative, Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, by contextualizing it within the broader family of pyrazole-based ligands. We will explore the nuanced structure-activity relationships that govern their binding potency and discuss the state-of-the-art methodologies used to quantify these interactions, providing researchers with the insights needed to navigate their own discovery programs.

The Pyrazole-Carboxylate Core: A Versatile Scaffold for Targeted Therapies

The 1H-pyrazole-4-carboxylic acid framework and its derivatives are of significant interest due to their demonstrated efficacy as inhibitors for a range of protein targets. These include enzymes critical in cancer progression, such as the DNA 6mA demethylase ALKBH1, and receptors involved in hormonal signaling, like the estrogen receptor.[1][2][3] The potency and selectivity of these compounds are dictated by the nature and position of substituents on the pyrazole ring and the N-aryl moiety.

This guide will use Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate as a reference point to explore how structural modifications can modulate binding affinity. We will draw comparisons with other reported pyrazole derivatives to illustrate key principles of structure-activity relationships (SAR).

Understanding Binding Affinity: The Key to Potency

Binding affinity, often quantified by the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand and its target protein. A lower Kd value signifies a stronger binding interaction and is often a primary objective in lead optimization. The accurate determination of binding affinity is therefore crucial for the successful development of new therapeutics.

Several biophysical techniques are routinely employed to measure binding affinity.[4] These methods can be broadly categorized as surface-based, such as Surface Plasmon Resonance (SPR), or solution-based, like Isothermal Titration Calorimetry (ITC) and Thermal Shift Assays (TSA).[4][5][6]

Experimental Workflow for Determining Binding Affinity

The process of determining the binding affinity of a novel ligand typically follows a standardized workflow. This ensures that the data generated is robust, reproducible, and allows for meaningful comparisons between different compounds.

Binding_Affinity_Workflow cluster_Preparation Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Ligand_Prep Ligand Synthesis & Purification Assay_Setup Assay Setup (e.g., ITC, SPR, TSA) Ligand_Prep->Assay_Setup Protein_Prep Protein Expression & Purification Protein_Prep->Assay_Setup Data_Acquisition Data Acquisition Assay_Setup->Data_Acquisition Curve_Fitting Binding Curve Fitting Data_Acquisition->Curve_Fitting Kd_Determination Kd Determination Curve_Fitting->Kd_Determination

Caption: A generalized workflow for determining the binding affinity of a ligand to its target protein.

Comparative Analysis of Pyrazole-Carboxylate Ligands

To understand the potential binding characteristics of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, we will compare it with a selection of structurally related pyrazole derivatives reported in the literature. This comparative approach allows us to infer how subtle changes in chemical structure can translate into significant differences in biological activity.

Compound IDCore StructureR1 (at N1)R2 (at C4)TargetReported Affinity (IC50/Kd)Reference
Reference: A Ethyl pyrazole-4-carboxylate4-methylpyridin-2-yl-(Hypothetical)--
Analog 1 1H-pyrazole-4-carboxylic acid5-(benzyloxy)pyrimidin-2-ylClALKBH10.031 ± 0.007 μM (IC50)[1][3]
Analog 2 Tetrasubstituted pyrazolep-hydroxyphenylPropylEstrogen Receptor α~50% of estradiol[2]
Analog 3 Pyrazole-3-carboxamide2,4-dichlorophenylMethylCannabinoid Receptor 1 (CB1)Potent Antagonist[7]
Analog 4 Pyrazole-4-carboxamideVariesVariesSuccinate DehydrogenaseHigh fungicidal activity[8]

Table 1: Comparative overview of selected pyrazole-carboxylate derivatives and their biological activities.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1, though diverse in targets and specific substitutions, allows us to draw several key SAR insights:

  • The N1-Substituent is Critical for Potency and Selectivity: The nature of the aromatic or heteroaromatic ring at the N1 position plays a pivotal role in determining the ligand's interaction with the target protein. For instance, in ALKBH1 inhibitors, a substituted pyrimidine ring at this position was found to be crucial for high potency.[1][3] Similarly, for estrogen receptor ligands, a p-hydroxyphenyl group at N1 enhances affinity and selectivity for the ERα subtype.[2] For our reference compound A, the 4-methylpyridin-2-yl group is expected to engage in specific interactions within the binding pocket, with the methyl group potentially probing a hydrophobic pocket and the pyridine nitrogen acting as a hydrogen bond acceptor.

  • Substitution at the C4 Position Modulates Affinity: The C4 position of the pyrazole ring offers another avenue for optimizing binding affinity. In the case of estrogen receptor ligands, a propyl substituent at C4 was found to be optimal.[2] For our reference compound A, the ethyl carboxylate group at this position provides a key interaction point, likely through hydrogen bonding with polar residues in the active site. The ester functionality also presents an opportunity for prodrug strategies to improve cell permeability.[1][3]

  • The Pyrazole Core as a Versatile Scaffold: The diverse range of targets for which potent pyrazole-based ligands have been developed, from demethylases and nuclear receptors to G-protein coupled receptors and enzymes, highlights the versatility of this scaffold.[1][2][7][8] The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, coupled with its conformational rigidity, makes it an ideal platform for the design of highly specific inhibitors.

Methodologies for Quantifying Binding Affinity

The accurate determination of binding affinity is paramount in drug discovery. Here, we detail the protocols for two widely used techniques: Isothermal Titration Calorimetry (ITC) and Thermal Shift Assay (TSA).

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of the binding constant (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Experimental Protocol for ITC:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-100 µM) in a suitable buffer.

    • Prepare a solution of the ligand (typically 10-20 fold higher concentration than the protein) in the same buffer. It is crucial to ensure the buffer composition is identical to avoid heat of dilution effects.

    • Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, ΔH, and n.

ITC_Principle Ligand_Syringe Ligand in Syringe Protein_Cell Protein in Sample Cell Ligand_Syringe->Protein_Cell Titration Heat_Change Heat Release/Absorption Protein_Cell->Heat_Change Binding Binding_Isotherm Binding Isotherm Plot Heat_Change->Binding_Isotherm Measurement Thermodynamic_Parameters Kd, ΔH, n Binding_Isotherm->Thermodynamic_Parameters Analysis

Caption: The principle of Isothermal Titration Calorimetry (ITC).

Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method for identifying ligand binding.[5] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol for TSA:

  • Reagent Preparation:

    • Prepare the target protein at a suitable concentration (e.g., 2 µM) in a buffered solution.

    • Prepare a stock solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

    • Prepare a serial dilution of the ligand.

  • Assay Setup:

    • In a 96- or 384-well PCR plate, mix the protein, fluorescent dye, and varying concentrations of the ligand.

    • Include control wells with no ligand.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature in small increments (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition in the melting curve corresponds to the Tm.

    • The change in Tm (ΔTm) in the presence of the ligand is indicative of binding. The Kd can be estimated from the ligand concentration-dependent shift in Tm.[5]

Conclusion

References

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. [Link]

  • Stauffer, S. R., et al. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry, 43(26), 4934-4947. [Link]

  • Vaitiekunas, P., et al. (2024). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Omega, 9(22), 24195–24204. [Link]

  • Wang, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry, 67(17), 15456–15475. [Link]

  • Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Tian, M., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • Kopte, T., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 701-713. [Link]

  • How to determine binding affinity with a microplate reader. BMG Labtech. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 13(48), 33749-33765. [Link]

  • Techniques to Measure Binding. Biology LibreTexts. [Link]

Sources

Comparing synthetic routes for Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate preparation

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Executive Summary

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a highly valuable heterocyclic scaffold, frequently serving as a critical intermediate in the development of modern therapeutics, including kinase inhibitors and epigenetic modulators such as KDM5 inhibitors[1]. The primary synthetic challenge lies in the efficient construction of the sterically and electronically demanding N-aryl pyrazole bond.

This guide provides an objective, data-driven comparison of the three principal synthetic routes for this molecule: Nucleophilic Aromatic Substitution (SNAr), Ullmann-type C-N Cross-Coupling, and De Novo Cyclocondensation.

Retrosynthetic Analysis & Route Overview

The target molecule can be disconnected via three distinct strategic pathways, each presenting unique thermodynamic and operational profiles.

Retrosynthesis Target Ethyl 1-(4-methylpyridin-2-yl) pyrazole-4-carboxylate SNAr Route A: SNAr (C-N Bond Cleavage) Target->SNAr Disconnect 1 Ullmann Route B: Ullmann (C-N Bond Cleavage) Target->Ullmann Disconnect 2 DeNovo Route C: De Novo (Ring Cleavage) Target->DeNovo Disconnect 3 SNAr_SM 2-Fluoro-4-methylpyridine + Pyrazole Ester SNAr->SNAr_SM Ullmann_SM 2-Bromo-4-methylpyridine + Pyrazole Ester Ullmann->Ullmann_SM DeNovo_SM 2-Hydrazinyl-4-methylpyridine + 1,3-Dielectrophile DeNovo->DeNovo_SM

Figure 1: Retrosynthetic disconnections for the target N-aryl pyrazole.

Route A: Direct Nucleophilic Aromatic Substitution (SNAr) — The Gold Standard

Mechanistic Causality The SNAr approach leverages the extreme electronegativity of fluorine. While bromine and chlorine are better leaving groups in aliphatic SN2 reactions due to polarizability, SNAr is governed by the rate-determining addition of the nucleophile to the aromatic ring. Fluorine's strong inductive electron withdrawal dramatically lowers the LUMO of the pyridine ring and strongly stabilizes the anionic Meisenheimer intermediate[2]. Consequently, 2-fluoro-4-methylpyridine undergoes facile, metal-free C-N bond formation with pyrazoles[1].

Self-Validating Protocol

  • Deprotonation: Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C to prevent solvent degradation. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Validation: Hydrogen gas evolution confirms active hydride. Stir until bubbling ceases (approx. 30 min), yielding a clear solution of the highly reactive pyrazolide anion.

  • Addition & Heating: Add 2-fluoro-4-methylpyridine (1.1 eq) dropwise. Remove the ice bath and heat to 80 °C[1].

    • Validation: Monitor via LCMS; the highly UV-active product mass [M+H]+ 232 should dominate the chromatogram within 4-8 hours.

  • Workup: Quench with saturated aqueous NH4Cl to safely neutralize residual base. Extract with Ethyl Acetate.

    • Crucial Step: Wash the organic layer with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase. Dry over Na2SO4, filter, and concentrate.

SNAr_Mechanism Pyrazolide Pyrazolide Anion (Strong Nucleophile) Meisenheimer Meisenheimer Complex (F-Stabilized Anion) Pyrazolide->Meisenheimer Addition FluoroPyr 2-Fluoro-4-methylpyridine (Activated Electrophile) FluoroPyr->Meisenheimer Product Target Molecule + NaF Meisenheimer->Product F- Elimination

Figure 2: Addition-elimination mechanism of the SNAr pathway.

Route B: Ullmann-Type Copper-Catalyzed Cross-Coupling

Mechanistic Causality When utilizing the more economical 2-bromo-4-methylpyridine, direct SNAr is kinetically unfavorable. Instead, a Cu(I) or Cu(II) catalyst is employed to facilitate an oxidative addition / reductive elimination cycle[3]. A bidentate ligand (e.g., N,N'-dimethylethylenediamine, DMEDA) is strictly required to prevent the copper from forming insoluble polymeric networks and to tune the redox potential of the metal center, enabling the reaction to proceed at 110 °C rather than the >150 °C required for classical unliganded Ullmann couplings[4].

Self-Validating Protocol

  • Catalyst Assembly: In an oven-dried Schlenk flask, combine ethyl 1H-pyrazole-4-carboxylate (1.0 eq), 2-bromo-4-methylpyridine (1.2 eq), CuI (10 mol%), K2CO3 (2.0 eq), and DMEDA (20 mol%).

  • Degassing: Add anhydrous Toluene.

    • Crucial Step: Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the irreversible oxidation of Cu(I) to inactive Cu(II) oxides.

  • Coupling: Heat the sealed flask to 110 °C for 18-24 hours.

    • Validation: The solution typically transitions from pale green to deep blue/brown, indicating active copper-ligand complexes. Complete consumption of the pyrazole should be verified by TLC (Hexanes/EtOAc).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 10% aqueous NH4OH.

    • Rationale: Ammonia strongly chelates copper, forming deep-blue, water-soluble [Cu(NH3​)4​]2+ complexes, effectively stripping the toxic heavy metal from the organic product.

Route C: De Novo Cyclocondensation

Mechanistic Causality This route circumvents the difficult C-N bond formation by building the pyrazole ring directly onto the pyridine nitrogen. It relies on a Knorr-type condensation between 2-hydrazinyl-4-methylpyridine and a 1,3-dielectrophile (e.g., ethyl 2-formyl-3-oxopropanoate). The primary amine of the hydrazine attacks the most electrophilic carbonyl, followed by intramolecular cyclization of the secondary amine onto the remaining electrophilic center.

Self-Validating Protocol

  • Condensation: Dissolve 2-hydrazinyl-4-methylpyridine (1.0 eq) and ethyl 2-formyl-3-oxopropanoate (1.0 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyls.

  • Cyclization: Reflux for 4 hours.

    • Validation: Water is generated as a byproduct; the reaction progress can be tracked by the disappearance of the hydrazine starting material via LCMS.

  • Workup: Concentrate the solvent in vacuo.

    • Crucial Step: The reaction often yields a mixture of regioisomers (1,4- vs 1,5-substitution) due to the asymmetry of the dielectrophile. Rigorous purification via silica gel chromatography or selective recrystallization from EtOH/Water is mandatory to isolate the pure 4-carboxylate isomer.

Quantitative Comparison Matrix

To guide route selection, the following table summarizes the operational metrics of each pathway based on standard process chemistry parameters.

Performance MetricRoute A (SNAr)Route B (Ullmann)Route C (De Novo)
Typical Yield 85 - 95%60 - 80%45 - 65%
Regioselectivity Absolute (Single Isomer)Absolute (Single Isomer)Poor (Requires Separation)
Starting Material Cost High (Fluoro-pyridine)Low (Bromo-pyridine)Moderate (Hydrazine)
Reaction Time 4 - 8 hours18 - 24 hours2 - 6 hours
E-Factor / Greenness Moderate (DMF waste)Poor (Heavy metal waste)Good (Ethanol solvent)
Primary Challenge Moisture sensitivity of NaHTrace metal removalRegioisomer purification

Conclusion & Recommendation

For medicinal chemistry and early-stage drug development where speed, high yield, and absolute regioselectivity are paramount, Route A (SNAr) is the definitive choice. The higher cost of the 2-fluoro-4-methylpyridine is easily offset by the operational simplicity and high purity of the crude product. Route B (Ullmann) becomes viable primarily during large-scale process optimization, where the cost of starting materials outweighs the expense of trace-metal remediation.

References

1.[1] Title: US9505767B2 - Pyrazolo[1,5-A]pyrimidin-7(4H)-one histone demethylase inhibitors Source: Google Patents URL:

2.[3] Title: Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst Source: ACS Publications (The Journal of Organic Chemistry) URL:

3.[4] Title: Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up Source: ACS Publications URL:

4.[2] Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: ACS Publications (Journal of the American Chemical Society) URL:

Sources

A Researcher's Guide to Regioisomer Differentiation: A Spectroscopic Comparison of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate and its N-2 Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction: The Critical Role of Regiochemistry in Drug Development

In the landscape of medicinal chemistry, the precise arrangement of atoms within a molecule—its regiochemistry—is paramount. The biological activity of a compound can be profoundly altered by the positional placement of a single substituent. N-substituted pyrazoles are a prominent scaffold in numerous pharmaceuticals, valued for their diverse biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The synthesis of these compounds, often through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, can frequently lead to the formation of a mixture of regioisomers.[2]

This guide focuses on two such regioisomers: Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate and its counterpart, Ethyl 2-(4-methylpyridin-2-yl)pyrazole-4-carboxylate. Distinguishing between these N-1 and N-2 substituted pyrazoles is a common yet critical challenge. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. Here, we provide an in-depth spectroscopic comparison, grounded in experimental data from analogous systems, to offer a definitive guide for researchers in the field. We will explore not just the data itself, but the underlying electronic and steric principles that give rise to their distinct spectroscopic fingerprints.

Visualizing the Regioisomers

The fundamental difference between the two molecules lies in the point of attachment of the 4-methylpyridin-2-yl group to the pyrazole ring. This seemingly minor change has significant consequences for the molecule's three-dimensional shape and electronic environment, which are directly probed by spectroscopic techniques.

G cluster_0 Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate (N-1 Isomer) cluster_1 Ethyl 2-(4-methylpyridin-2-yl)pyrazole-4-carboxylate (N-2 Isomer) n1 n1 n2 n2

Caption: Chemical structures of the N-1 and N-2 regioisomers.

Core Spectroscopic Differences: An Analysis of ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing these isomers.[3] The chemical shifts of the pyrazole ring's protons and carbons are exquisitely sensitive to the substituent's position.

The Underlying Principles

The key to differentiation lies in the anisotropic effect of the adjacent pyridine ring and the electronic differences between the two nitrogen atoms of the pyrazole core.

  • N-1 Substitution: The pyridyl group is attached to the nitrogen that is adjacent to a proton-bearing carbon (C5-H). The C5 proton is expected to be significantly influenced by the steric bulk and electronic effects of the nearby pyridine ring.

  • N-2 Substitution: The pyridyl group is attached to the nitrogen that is flanked by two carbon atoms (C3 and the ester-substituted C4). In this configuration, the pyridine ring's influence is more pronounced on the C3 proton.

Comparative ¹H NMR Analysis

The most diagnostic signals in the ¹H NMR spectrum are the two singlets corresponding to the pyrazole ring protons, H3 and H5.

  • For the N-1 Isomer (Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate):

    • The H5 proton is adjacent to the substituted nitrogen (N1). Due to the steric compression and anisotropic effect of the bulky 4-methylpyridin-2-yl group, the H5 proton is expected to be significantly deshielded, appearing further downfield. In related N-1 aryl-substituted pyrazoles, this proton often appears in the δ 8.0-8.5 ppm range.[4]

    • The H3 proton is more remote from the N-substituent and will appear at a more typical, upfield chemical shift for a pyrazole proton, likely in the δ 7.8-8.0 ppm range.

  • For the N-2 Isomer (Ethyl 2-(4-methylpyridin-2-yl)pyrazole-4-carboxylate):

    • The substitution pattern is more symmetric with respect to the pyrazole protons. However, the H3 proton is now closer to the pyridine ring attached at N2. This proximity will likely cause a downfield shift, but perhaps less pronounced than the H5 shift in the N-1 isomer.

    • The H5 proton is now more distant from the pyridine ring and would be expected to appear at a relatively upfield position.

A consistent steric effect on the chemical shifts of N-alkyl pyrazole analogues has been observed, which can serve as a quick reference for regiochemical assignment.[5][6]

Comparative ¹³C NMR Analysis

The carbon chemical shifts of the pyrazole ring, particularly C3 and C5, are also highly informative.

  • For the N-1 Isomer: The C5 carbon, being directly attached to the substituted nitrogen, will experience a different electronic environment compared to the C3 carbon. Its chemical shift is expected to be significantly downfield. In similar structures, N-1 substitution leads to a C5 signal around 128-130 ppm.[7]

  • For the N-2 Isomer: The C3 and C5 carbons are in a more electronically similar environment relative to the N-substituent. The chemical shifts for C3 and C5 in N-2 isomers are often closer together than in their N-1 counterparts.[4]

The Decisive Experiment: Unambiguous Assignment with 2D NMR

While 1D NMR provides strong clues, two-dimensional (2D) NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) offer irrefutable proof of regiochemistry.[8]

HMBC: Mapping Long-Range Connections

The HMBC experiment is the most reliable method for making the assignment.[8] It detects correlations between protons and carbons that are separated by two or three bonds.

  • In the N-1 Isomer: A crucial correlation will be observed between the protons on the pyridine ring (specifically the H6' proton, adjacent to the point of attachment) and the C5 carbon of the pyrazole ring. This ³J-coupling provides a direct link between the substituent and a specific position on the pyrazole. No such correlation would be seen between the pyridine protons and the C3 carbon.

  • In the N-2 Isomer: The pyridine H6' proton would instead show a ³J-correlation to the C3 carbon of the pyrazole ring, and not to C5.

NOESY: Probing Through-Space Proximity

A NOESY (or ROESY) experiment can reveal spatial proximity between protons.

  • In the N-1 Isomer: A NOE cross-peak would be expected between the pyridine H6' proton and the pyrazole H5 proton . This indicates that these two protons are close to each other in space, which is only possible in the N-1 configuration.[1]

  • In the N-2 Isomer: The pyridine H6' proton would show a NOE to the pyrazole H3 proton .

G cluster_workflow Spectroscopic Workflow for Regioisomer Assignment start Synthesized Product (Potential Isomer Mixture) nmr_1d Acquire 1D NMR (¹H, ¹³C) start->nmr_1d analyze_1d Analyze Chemical Shifts (Pyrazole H3/H5, C3/C5) Formulate Hypothesis nmr_1d->analyze_1d nmr_2d Acquire 2D NMR (HMBC, NOESY) analyze_1d->nmr_2d For unambiguous proof analyze_hmbc Identify Key HMBC Correlation: Pyridine H6' to Pyrazole C5 or C3? nmr_2d->analyze_hmbc analyze_noesy Identify Key NOESY Correlation: Pyridine H6' to Pyrazole H5 or H3? nmr_2d->analyze_noesy assign_n1 Structure Confirmed: N-1 Isomer analyze_hmbc->assign_n1 H6' → C5 assign_n2 Structure Confirmed: N-2 Isomer analyze_hmbc->assign_n2 H6' → C3 analyze_noesy->assign_n1 H6' ↔ H5 analyze_noesy->assign_n2 H6' ↔ H3

Caption: Workflow for the definitive spectroscopic assignment of pyrazole regioisomers.

Complementary Techniques: IR and Mass Spectrometry

  • Infrared (IR) Spectroscopy: The IR spectra of the two regioisomers are expected to be very similar. Both will show characteristic peaks for the C=O stretch of the ester (around 1700-1720 cm⁻¹), C=N and C=C stretches of the aromatic rings, and C-H stretches.[9][10] While minor shifts in fingerprint region frequencies might exist, IR is not a primary tool for distinguishing these specific regioisomers.

  • Mass Spectrometry (MS): Both isomers have the identical molecular formula (C₁₄H₁₄N₄O₂) and therefore the same exact mass. High-resolution mass spectrometry (HRMS) will confirm the elemental composition but will not differentiate between the two.[11] Their fragmentation patterns in MS/MS experiments could potentially show subtle differences, but this is a more complex and less direct method than NMR.

Data Summary: Expected Spectroscopic Data

The following table summarizes the expected key data points for differentiating the two regioisomers, based on established principles and data from analogous compounds.[4][5][7][9]

Spectroscopic Feature Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate (N-1 Isomer) Ethyl 2-(4-methylpyridin-2-yl)pyrazole-4-carboxylate (N-2 Isomer) Rationale for Difference
¹H NMR: Pyrazole H5 Downfield (e.g., δ 8.0-8.5 ppm)More Upfield (e.g., δ 7.7-8.1 ppm)Anisotropic/steric effect of N1-pyridyl group.
¹H NMR: Pyrazole H3 More Upfield (e.g., δ 7.8-8.0 ppm)Downfield (e.g., δ 8.1-8.6 ppm)Proximity to the N2-pyridyl group.
¹³C NMR: Pyrazole C5 Downfield shiftedLess affectedC5 is directly attached to the substituted N1.
¹³C NMR: Pyrazole C3 Less affectedDownfield shiftedC3 is adjacent to the substituted N2.
Key HMBC Correlation Pyridine H6' → Pyrazole C5 Pyridine H6' → Pyrazole C3 Unambiguous 3-bond coupling path.
Key NOESY Correlation Pyridine H6' ↔ Pyrazole H5 Pyridine H6' ↔ Pyrazole H3 Through-space proximity.
Mass (m/z) IdenticalIdenticalSame molecular formula.
IR (C=O stretch) ~1700-1720 cm⁻¹~1700-1720 cm⁻¹Functional group is identical.

Experimental Protocols

To obtain high-quality data for unambiguous assignment, the following protocols are recommended.

Sample Preparation
  • Dissolve ~5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

NMR Data Acquisition
  • ¹H NMR: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (>32 scans recommended).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • HMBC: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments). Optimize the experiment for long-range couplings (typically set to 8 Hz). This experiment may require several hours to acquire, depending on sample concentration.[8]

  • NOESY: Use a standard NOESY pulse sequence with a mixing time appropriate for small to medium-sized molecules (e.g., 500-800 ms).

Conclusion

The regioselective synthesis of N-substituted pyrazoles is a field of continuous development, and the ability to confidently assign the resulting structures is non-negotiable. While 1D ¹H and ¹³C NMR offer strong indicative evidence based on predictable chemical shift patterns, the definitive assignment of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate versus its N-2 isomer relies on 2D NMR. The long-range heteronuclear correlation observed in an HMBC experiment provides an unbreakable link between the substituent and the pyrazole core, serving as the gold standard for structural verification. By understanding the principles outlined in this guide and applying the recommended workflow, researchers can ensure the scientific integrity of their work and accelerate the drug development process.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link]

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. [Link]

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry. ACS Publications. [Link]

  • Ethyl 4-methylthiazole-2-carboxylate. SpectraBase. [Link]

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. PubChem. [Link]

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. ACS Publications. [Link]

  • Ethyl 2-(2-methylpyrazol-3-yl)pyridine-4-carboxylate. PubChem. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. PMC. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. ResearchGate. [Link]

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. [Link]

  • The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. PMC. [Link]

Sources

A Senior Application Scientist's Guide to Validating the In Vitro Biological Activity of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

To researchers, scientists, and drug development professionals, the pyrazole ring system is a familiar and highly valued scaffold. This five-membered heterocycle is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The structural versatility of the pyrazole core allows for precise modifications, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[1][5]

This guide provides a comprehensive framework for validating the in vitro biological activity of a novel series of pyrazole compounds: Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. This document will compare the potential performance of these novel derivatives against established alternatives, supported by detailed experimental methodologies and data interpretation guidelines.

Part 1: Anticancer Activity Validation Workflow

A significant number of pyrazole derivatives have been investigated as potent anticancer agents, often functioning as inhibitors of protein kinases that are dysregulated in various cancers.[5][6] Our validation workflow, therefore, begins with broad cytotoxicity screening and progresses towards more specific mechanistic assays.

Primary Assessment: Cytotoxicity and Viability Screening

The initial and most critical step is to determine the dose-dependent effect of the novel derivatives on cancer cell viability. A multi-assay approach is essential for trustworthiness; relying on a single method can be misleading. We will employ two distinct but complementary assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity loss.[7][8]

G cluster_0 Initial Screening cluster_1 Viability & Cytotoxicity Assays cluster_2 Data Analysis Compound Test Compounds (Pyrazole Derivatives) Dose Serial Dilutions (Dose-Response Curve) Compound->Dose CellLines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) CellLines->Dose MTT MTT Assay (Metabolic Activity) Dose->MTT LDH LDH Assay (Membrane Integrity) Dose->LDH IC50 Calculate IC50 Values (Potency) MTT->IC50 LDH->IC50 Compare Compare with Reference Drug (e.g., Doxorubicin) IC50->Compare

Caption: Workflow for initial cytotoxicity screening of pyrazole derivatives.

Experimental Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that assesses cell viability by measuring the activity of mitochondrial dehydrogenases.[9] In living cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[9][10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate derivatives and reference compounds (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[7] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][11] It is a direct measure of cytotoxicity and complements the metabolic data from the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Control Preparation: Designate wells for three types of controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[12]

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 20-30 minutes at room temperature, protected from light.[7] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound Abs - Vehicle Abs) / (Max Release Abs - Vehicle Abs)] * 100).

Comparative Analysis: Anticancer Potency

The IC₅₀ values derived from these assays provide a quantitative measure of a compound's potency. A lower IC₅₀ value indicates greater potency.[10] We will compare our hypothetical derivatives against known pyrazole-based kinase inhibitors and a standard chemotherapeutic agent.

CompoundTarget/ClassCell LineIC₅₀ (µM) - HypotheticalReference Compound IC₅₀ (µM)Citation for Ref.
Derivative A Novel PyrazoleMCF-75.2--
Derivative B Novel PyrazoleMCF-70.9--
Derivative C Novel PyrazoleMCF-715.8--
Compound C5 (Thiourea-Pyrazole)EGFR InhibitorMCF-7-0.08[13]
Compound 43 (Carbaldehyde-Pyrazole)PI3 Kinase InhibitorMCF-7-0.25[6]
DoxorubicinStandard ChemotherapyMCF-7-0.95[6]
Mechanistic Insight: Kinase Inhibition Assays

Given that many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, a logical next step is to screen promising candidates against a panel of relevant kinases (e.g., EGFR, VEGFR-2, CDK2).[5][13][14]

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Pyrazole Derivative (EGFR Inhibitor) Inhibitor->RTK Inhibits

Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

Biochemical kinase assays measure the direct inhibitory effect of a compound on a purified enzyme. Commercial kits are widely available for this purpose.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test pyrazole derivatives. Reconstitute the purified kinase (e.g., EGFR), its specific substrate, and ATP according to the kit manufacturer's protocol.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the specific substrate.

  • Initiate Reaction: Initiate the phosphorylation reaction by adding ATP. Incubate for the time specified by the assay kit (e.g., 60 minutes at 30°C).

  • Detection: Stop the reaction and add a detection reagent. This reagent typically binds to the phosphorylated substrate, generating a signal (e.g., fluorescence, luminescence) that is inversely proportional to the kinase activity.

  • Measurement: Read the signal on a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Part 2: Anti-inflammatory Activity Validation

Pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] Another key mediator in inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS).[15] Validating activity in this area requires assessing the inhibition of these key inflammatory mediators.

Experimental Protocol 4: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.[16]

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2. Prepare dilutions of the test pyrazole derivatives and a reference inhibitor (e.g., Celecoxib).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, the enzyme (COX-1 or COX-2), and the test compound. Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to initiate the reaction. Incubate for 2 minutes at 37°C.

  • Stop and Detect: Stop the reaction by adding a solution of hydrochloric acid. Add a colorimetric substrate that reacts with the produced PGH2. The intensity of the color is proportional to the COX activity.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Experimental Protocol 5: Nitric Oxide (NO) Inhibition Assay

This cell-based assay uses the Griess reaction to measure the production of nitrite (a stable breakdown product of NO) by macrophages stimulated with lipopolysaccharide (LPS).[17][18]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature. A purple color will develop. Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage of NO production inhibition relative to LPS-stimulated cells without any inhibitor.

Comparative Analysis: Anti-inflammatory Potency
CompoundCOX-2 IC₅₀ (µM) - HypotheticalNO Inhibition IC₅₀ (µM) - HypotheticalReference CompoundCitation for Ref.
Derivative A 1.55.8--
Derivative B 8.212.1--
Celecoxib0.04 (literature value)-COX-2 Inhibitor[3]
Indomethacin-Potentiates NO productionCOX Inhibitor[19]

Part 3: Antimicrobial Activity Validation

The pyrazole scaffold is also present in compounds with significant antibacterial and antifungal activity.[2][20] The gold standard for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).[21][22]

Experimental Protocol 6: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[23][24][25]

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivatives. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comparative Analysis: Antimicrobial Potency
CompoundMIC (µg/mL) vs S. aureus - HypotheticalMIC (µg/mL) vs E. coli - HypotheticalReference Compound (Ciprofloxacin) MIC (µg/mL)
Derivative A 16640.25 - 1.0
Derivative B 8320.008 - 0.06
Derivative C >128>128-

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the in vitro biological activity of novel Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate derivatives. By systematically evaluating their anticancer, anti-inflammatory, and antimicrobial potential through a series of validated and complementary assays, researchers can build a comprehensive activity profile. This structured workflow, which emphasizes understanding the rationale behind each protocol and comparing results against established standards, ensures the generation of reliable and trustworthy data essential for advancing promising compounds in the drug discovery pipeline.

References

  • Benchchem. Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide. [URL: https://www.benchchem.
  • Štefániková, Z., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Plants. [URL: https://www.mdpi.com/2223-7747/13/19/2746]
  • Jubie, S., et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Acute Disease. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9731454/]
  • Benchchem. A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. [URL: https://www.benchchem.
  • Rossi, F., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [URL: https://www.mdpi.com/1420-3049/29/9/1944]
  • Lange, J. H. M., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm9900427]
  • Lange, J. H., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/10479284/]
  • Lazar, C., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/24685704/]
  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Reviews Methods Primers. [URL: https://www.researchgate.
  • Thumar, N. M., et al. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [URL: https://www.researchgate.
  • Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Wikipedia. Minimum inhibitory concentration. [URL: https://en.wikipedia.
  • Al-Ostath, A., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules. [URL: https://www.mdpi.com/1420-3049/26/17/5256]
  • Harras, M. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c00912]
  • Moustafa, A. H. (2022). In vitro antitumor activity of pyrazole derivatives 3-9 over Leukemia HL-60 cell line. ResearchGate. [URL: https://www.researchgate.net/figure/In-vitro-antitumor-activity-of-pyrazole-derivatives-3-9-over-Leukemia-HL-60-cell-line_fig1_361284589]
  • Benchchem. In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-of-cinnzeylanol]
  • Benchchem. Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. [URL: https://www.benchchem.
  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38159496/]
  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Reviews Methods Primers. [URL: https://www.
  • Abdullahi, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [URL: https://www.mdpi.com/2227-9059/10/5/1124]
  • Radi, M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters. [URL: https://chemrevlett.com/article_198538.html]
  • Ghorab, M. M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [URL: https://www.mdpi.com/1420-3049/28/16/6049]
  • Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/121016]
  • El-Sharkawy, M. A., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra06259c]
  • Al-Ghorbani, M., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08705g]
  • Xia, Y., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/20627597/]
  • Bio-protocol. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [URL: https://bio-protocol.org/exchange/minireviewdetail?id=101&type=2]
  • Salvemini, D., et al. (2001). Nitric oxide mediated effect of cyclo-oxygenase inhibitors. JPMA. The Journal of the Pakistan Medical Association. [URL: https://ecommons.aku.edu/pakistan_fhs_mc_bbs/494/]
  • Chen, C. C., et al. (2012). Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Participate in Anti-inflammatory Activity of Imperatorin from Glehnia littoralis. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jf2040473]
  • InvivoGen. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [URL: https://www.invivogen.com/sites/default/files/invivogen/resources/documents/ldh-cytotoxicity-kit-instruction-manual.pdf]
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity and Cell Viability Assays. IntechOpen. [URL: https://www.intechopen.com/chapters/59473]
  • Chen, C. C., et al. (2012). Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Participate in Anti-inflammatory Activity of Imperatorin from Glehnia littoralis. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/pdf/10.1021/jf2040473]
  • Chan, G. K. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218079/]
  • Were, L. M., et al. (2018). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Food and Nutrition Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6045307/]
  • El-Metwaly, A. M., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522400407X]
  • Abdel-Wahab, B. F., et al. (2018). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152341/]

Sources

Safety Operating Guide

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Executive Summary

This guide provides a rigorous, self-validating protocol for the safe handling, accumulation, and disposal of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate. Tailored for drug development professionals and laboratory scientists, this document ensures operational compliance with federal environmental and occupational safety standards while minimizing risks to personnel and the environment. By understanding the chemical causality behind these procedures, laboratories can build robust, error-proof safety cultures.

Chemical Profile & Causality of Hazards

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a synthetic heterocyclic intermediate.

Causality of Disposal Strategy: The molecule contains both a pyridine ring and a pyrazole core. Thermal decomposition or improper, low-temperature combustion of these nitrogen-rich heterocycles generates highly toxic nitrogen oxides (NOx) and carbon monoxide[1]. Consequently, this compound cannot be disposed of via standard aqueous drains or municipal solid waste. It necessitates strict segregation as a characteristic hazardous waste and requires high-temperature incineration by a licensed facility to ensure complete molecular destruction without releasing toxic gaseous byproducts.

Table 1: Physicochemical & Hazard Profile

Property / HazardDescription / ClassificationCausality / Implication for Handling
Chemical Class Heterocyclic Ester (Pyridine/Pyrazole)Requires chemically compatible, non-reactive storage (e.g., HDPE plastic).
Physical State Solid / Crystalline PowderProne to aerosolization; requires draft-controlled handling to prevent inhalation.
Health Hazards Acute Oral Toxicity, Skin/Eye IrritantMandates strict PPE (nitrile gloves, goggles) to prevent dermal and mucosal absorption.
Decomposition Emits NOx and CO gases upon heatingMust be kept away from heat sources and disposed of strictly via high-temp incineration.

Operational Safety & Handling Protocol

Before any disposal event, the safe handling of the active material is paramount.

Step-by-Step Methodology:

  • Engineering Controls: Perform all weighing, transfer, and disposal operations inside a certified Class II biological safety cabinet or chemical fume hood.

    • Causality: Draft control prevents the fine powder from becoming airborne, directly mitigating inhalation risks.

  • PPE Application: Don standard laboratory PPE, including a flame-resistant lab coat, ANSI-approved safety goggles, and nitrile gloves (minimum 0.11 mm thickness).

  • Self-Validation Check: Before beginning work, verify the fume hood face velocity is between 80–120 feet per minute (fpm) using the digital monitor. Record this metric in the daily operational log to ensure the containment system is actively functioning before exposing the chemical.

Step-by-Step Disposal Procedures

This protocol ensures full compliance with the[2].

Step-by-Step Methodology:

  • Waste Characterization & Segregation:

    • Place the chemical waste (including solid residues, expired stock, and contaminated consumables like weigh boats) into a dedicated High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is selected because it is chemically inert to esters and heterocyclic compounds, preventing leaching or container degradation over time.

  • HazCom Compliant Labeling:

    • Immediately affix a hazardous waste label to the container upon the first drop of waste.

    • Causality: Under the , immediate and accurate labeling prevents dangerous, incompatible mixing by other personnel who might otherwise mistake the contents[3].

    • Self-Validation Check: The label must clearly state "Hazardous Waste," list the full chemical name (Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate—no abbreviations), indicate the primary hazard (Toxic/Irritant), and include the generator's signature and date.

  • Satellite Accumulation Area (SAA) Storage:

    • Store the sealed container in a designated SAA at or near the point of generation.

    • Ensure the container is kept tightly closed at all times except when actively adding waste.

  • Transfer to Central Accumulation Area (CAA):

    • Once the container reaches its volume limit or the regulatory time limit, transfer it to the CAA for vendor pickup.

    • Self-Validation Check: Log the transfer in the laboratory's environmental health and safety (EHS) inventory system. Verify that the total weight matches the logged additions to maintain a verifiable chain of custody.

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation (Solid/Solution) Seg Segregation (HDPE Container) Gen->Seg Lab OSHA/EPA Labeling (HazCom Compliant) Seg->Lab SAA Satellite Accumulation Area (SAA) Lab->SAA CAA Central Accumulation Area (CAA) SAA->CAA Container Full / Time Limit Reached Inc High-Temp Incineration (Licensed Vendor) CAA->Inc Manifested Transfer

Fig 1: Step-by-step hazardous waste accumulation and disposal workflow.

Spill Response & Emergency Decontamination

In the event of an accidental release during handling or disposal, follow this self-validating recovery protocol based on guidelines from[4].

Step-by-Step Methodology:

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity to prevent tracking the powder throughout the laboratory.

  • PPE Upgrade: Don a NIOSH-approved N95 or P100 particulate respirator in addition to standard PPE to protect against aerosolized irritants.

  • Damp Containment (Crucial Step): Gently cover the spilled powder with damp absorbent paper towels.

    • Causality: Dry sweeping is strictly prohibited because it aerosolizes the toxic powder, drastically increasing inhalation exposure. The moisture binds the particulates, allowing for safe, clumped collection.

  • Collection: Use non-sparking tools to scoop the damp material and place it directly into a designated hazardous waste container.

  • Decontamination & Validation: Wash the spill area thoroughly with a laboratory detergent solution.

    • Self-Validation Check: Wipe the cleaned area with a fresh, damp white paper towel. If any discoloration or residue is visible on the towel, repeat the decontamination wash until the validation wipe comes up completely clean. Collect all used towels as hazardous waste.

References

  • Title: Hazard Communication - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Waste Generator Regulations Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven insights that prioritize your safety and the integrity of your research. The following procedural guidance is designed to directly address your operational questions, ensuring that every protocol is a self-validating system of safety.

Hazard Identification and Risk Assessment

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4][5]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][4][5]
Acute toxicity, oralCategory 4H302: Harmful if swallowed[5]

Given these potential hazards, a cautious approach to handling is warranted, with the assumption that Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate possesses similar properties.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all procedures involving Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate.

Eye and Face Protection
  • Rationale: The primary risk to the eyes is from splashes of solutions or accidental projection of solid particles, which can cause serious irritation.[2][6]

  • Recommendation:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields.

    • Best Practice: Chemical splash goggles should be worn, especially when handling solutions or performing reactions.[7][8]

    • High-Risk Operations: A face shield worn over chemical splash goggles is required when there is a significant risk of splashing, such as when handling larger volumes (>1 L) or during exothermic reactions.[8][9]

Skin and Body Protection
  • Rationale: Direct skin contact can lead to irritation.[2][10] Protective clothing prevents contamination of personal clothing and skin.

  • Recommendations:

    • Lab Coat: A flame-resistant lab coat is essential and should be fully buttoned with sleeves rolled down.[9]

    • Gloves:

      • Material: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[7][11] Avoid latex gloves due to potential allergic reactions and lower chemical resistance.

      • Inspection and Use: Always inspect gloves for tears or punctures before use.[8] Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[12]

    • Clothing: Long pants and closed-toe shoes are mandatory in the laboratory to protect against spills.[9][12]

Respiratory Protection
  • Rationale: Fine powders or aerosols of the compound may cause respiratory tract irritation.[1][13]

  • Recommendations:

    • Engineering Controls: All work that may generate dust or aerosols, such as weighing or preparing concentrated solutions, must be performed in a certified chemical fume hood.[7][11]

    • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] The use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[8]

Task-Specific PPE Selection Workflow

The level of PPE required is dictated by the specific task being performed. Use the following workflow to determine the appropriate level of protection.

PPE_Workflow cluster_start Start: Assess Task cluster_tasks Task Categories cluster_ppe Required PPE start Handling Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate weighing Weighing Solid start->weighing solution Preparing Solutions start->solution reaction Running Reaction / Workup start->reaction storage Storage / Transport start->storage ppe2 Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - In Fume Hood weighing->ppe2 In Fume Hood or Ventilated Balance Enclosure solution->ppe2 <1L ppe3 Enhanced PPE: - Chemical Goggles & Face Shield - Nitrile Gloves - Lab Coat - In Fume Hood solution->ppe3 >1L or splashing risk reaction->ppe3 ppe1 Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat storage->ppe1

Caption: PPE selection workflow based on the laboratory task.

Procedural Guidance: Donning and Doffing PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to be performed in the laboratory, away from personal belongings):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in a designated area or place it in a laundry bin if it is reusable.

  • Eye Protection: Remove eye protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[12]

Disposal Plan

  • Contaminated PPE: All disposable PPE, including gloves, should be considered contaminated waste. Dispose of them in a designated, sealed waste container.[13]

  • Chemical Waste: Dispose of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate and any solutions containing it in accordance with local, state, and federal regulations.[2][13] Do not pour chemical waste down the drain.[14]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][7] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1][10]

  • Spill: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Empteezy. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride. Retrieved from [Link]

  • Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Lab & Safety Rules. Retrieved from [Link]

Sources

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